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1H-Pyrrolo[3,2-B]pyridine-2-carboxamide Documentation Hub

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  • Product: 1H-Pyrrolo[3,2-B]pyridine-2-carboxamide
  • CAS: 853685-35-5

Core Science & Biosynthesis

Foundational

The 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide Scaffold: A Privileged Motif in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the transition from classical indole cores to azaindole bioisosteres represents a strategic maneuver to fundamentally alter the physicochemical and electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from classical indole cores to azaindole bioisosteres represents a strategic maneuver to fundamentally alter the physicochemical and electronic properties of a drug candidate. Specifically, the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) core[1], when functionalized with a 2-carboxamide moiety, creates a highly privileged, bidentate hydrogen-bonding network.

This in-depth technical guide explores the causality behind the structural advantages of the 1H-pyrrolo[3,2-b]pyridine-2-carboxamide scaffold. By analyzing its target engagement mechanisms—ranging from kinase hinge-binding to allosteric modulation—and detailing self-validating experimental protocols for its synthesis and in vitro evaluation, this whitepaper provides a comprehensive framework for drug discovery professionals leveraging this chemotype.

Structural Anatomy & Physicochemical Rationale

Why do we actively select the 4-azaindole-2-carboxamide over its indole counterpart? The decision is rooted in electronic causality.

  • Enhanced Hydrogen Bonding: The introduction of the basic pyridine nitrogen (N4) exerts an electron-withdrawing effect on the fused pyrrole ring. This lowers the pKa of the pyrrole N-H, significantly increasing its strength as a hydrogen bond donor compared to a standard indole[2].

  • Aqueous Solubility & ADME: The highly lipophilic nature of indoles often leads to poor metabolic stability and solubility. The N4 nitrogen acts as a critical hydrogen bond acceptor, improving aqueous solubility and modulating the topological polar surface area (TPSA).

  • The 2-Carboxamide Anchor: The secondary amide at the 2-position acts as a bidentate motif (N-H donor, C=O acceptor). In the context of kinase inhibitors, this precise geometry perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the kinase hinge region[3].

Mechanistic Pharmacology & Target Engagement

The versatility of the 1H-pyrrolo[3,2-b]pyridine-2-carboxamide scaffold is demonstrated by its successful deployment across diverse therapeutic targets.

  • Kinase Target Engagement: The scaffold has been heavily optimized into potent inhibitors of Casein Kinase Iε (CKIε) , a critical regulator of mammalian circadian rhythms[4]. The 2-carboxamide group is essential for binding the ATP pocket[3]. Similar 4-azaindole frameworks have been utilized to inhibit p38 MAP kinase , modulating pro-inflammatory cytokine biosynthesis[2].

  • Allosteric Modulation (NMDA Receptors): Beyond competitive inhibition, the core has been adapted into GluN2B-selective negative allosteric modulators (NAMs) . By replacing a problematic cyclic urea with the 1H-pyrrolo[3,2-b]pyridine core, researchers achieved superior brain penetrance and solubility[5]. Optimization of the secondary amide to a dimethylamide mitigated efflux issues in MDCK-MDR1 assays[5].

  • Anti-Infective Activity: 1,4-azaindoles have emerged as potent antitubercular agents targeting the DprE1 enzyme in Mycobacterium tuberculosis. The amide side chain is strictly required for non-covalent hydrogen-bonding interactions with the target[6].

TargetEngagement Core 1H-Pyrrolo[3,2-b]pyridine- 2-carboxamide Kinase Kinase Targets (CKIε, p38 MAPK) Core->Kinase ATP Hinge Binding NMDA NMDA Receptors (GluN2B NAM) Core->NMDA Allosteric Modulation Infectious Pathogen Targets (DprE1 in M. tb) Core->Infectious Non-covalent Inhibition

Pharmacological targeting pathways of the 4-azaindole-2-carboxamide scaffold.

Quantitative Data Summary

Table 1: Pharmacological Profile of Selected 4-Azaindole Derivatives

Target ClassScaffold / Compound VariantKey Pharmacophore RoleReported Activity
GluN2B (NMDA) 1H-pyrrolo[3,2-b]pyridine-2-carboxamide (Azetidine amide)Amide acts as H-bond donor; core improves brain penetranceRat Ki < 100 nM[5]
Casein Kinase Iε 3-arylsulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxamideHinge-binding mimic for ATP pocketPotent Inhibition[3]
p38 MAP Kinase 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridineCore modulates physical properties while maintaining inhibitionPotent Inhibition[2]
DprE1 (M. tb) 1,4-azaindole-3-carboxamideAmide side chain essential for H-bonding with DprE1High MIC Potency[6]

Synthetic Methodologies & Core Assembly

Constructing the electron-deficient 4-azaindole core is historically challenging. Traditional Fischer indole syntheses often fail. Instead, modern scalable processes rely on the reduction and cyclization of ketoester precursors, followed by direct amidation.

SynthesisWorkflow Start Ketoester Precursor Step1 Pd/C Reduction & Cyclization Start->Step1 Ester Azaindole Ester Step1->Ester Step2 Ammonia in Ethylene Glycol Ester->Step2 Heat Thermal Amidation (65°C) Step2->Heat Product 2-Carboxamide Target Heat->Product

Scalable synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-2-carboxamides.

Protocol 1: Scalable Amidation of 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic Acid Ethyl Ester

Objective: Convert the ethyl ester intermediate to the 2-carboxamide efficiently. Causality: Traditional peptide coupling of the free acid is often hampered by the zwitterionic nature of the azaindole and poor solubility. By utilizing the ester directly in ethylene glycol with ammonia, we leverage the high boiling point of the solvent to drive thermal amidation without expensive coupling reagents[3].

Step-by-Step Methodology:

  • Preparation: Charge a pressure-rated, glass-lined reactor with 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester (1.0 eq) and ethylene glycol (approx. 10 volumes).

  • Dispersion: Stir the suspension at ambient temperature (20–25 °C) to ensure uniform dispersion.

  • Reagent Addition: Introduce anhydrous ammonia (excess) via a sub-surface dip tube into the closed reactor at 20–35 °C.

  • Thermal Activation: Heat the sealed vessel to 65 ± 3 °C.

    • Self-Validation Point: Monitor the internal pressure; a stable pressure plateau indicates complete dissolution and steady-state kinetics.

  • Incubation: Hold the reaction at 65 °C for 6 hours.

  • In-Process Control (IPC):

    • Self-Validation Point: Sample the reaction and analyze via reverse-phase HPLC. The reaction is deemed complete when the ester peak area is ≤ 2.0% relative to the product (target ≥98 A% of the carboxamide)[3].

  • Isolation: Cool the reactor and precipitate the product by the controlled addition of water, followed by vacuum filtration and drying.

In Vitro Profiling & Validation Protocols

To confirm that the synthesized 2-carboxamide is functioning as designed, rigorous biochemical validation is required.

Protocol 2: Self-Validating Kinase Hinge-Binding Assay

Objective: Confirm the target engagement of the 2-carboxamide derivative with the kinase ATP-binding pocket (e.g., CKIε). Causality: To prove that the 2-carboxamide is acting as an ATP-competitive hinge binder, the assay must be run at multiple ATP concentrations. A rightward shift in the IC50 curve at higher ATP concentrations confirms competitive inhibition.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 384-well assay plate with 10-point serial dilutions of the 1H-pyrrolo[3,2-b]pyridine-2-carboxamide test compound in DMSO.

  • Enzyme Addition: Add recombinant target kinase and a fluorescently labeled peptide substrate in assay buffer (containing MgCl₂, EGTA, and 0.01% Triton X-100 to prevent aggregation).

  • Reaction Initiation: Initiate the reaction by adding ATP at two distinct concentrations in parallel wells: exactly at the

    
     and at 
    
    
    
    .
  • Assay Quality Control:

    • Self-Validation Point: Include a DMSO-only positive control (maximum velocity) and a staurosporine reference control (maximum inhibition). Calculate the Z'-factor; a value > 0.6 validates the assay's dynamic range and reliability.

  • Incubation & Quenching: Incubate for 60 minutes at room temperature, then quench with a proprietary stop solution containing EDTA to chelate Mg²⁺.

  • Detection: Measure fluorescence polarization or TR-FRET using a multimode microplate reader.

  • Data Analysis: Plot dose-response curves. A significant increase in the calculated IC50 at

    
     confirms the competitive nature of the 2-carboxamide hinge-binding interaction.
    

Conclusion

The 1H-pyrrolo[3,2-b]pyridine-2-carboxamide scaffold is far more than a simple structural variant of the indole ring. It is a highly engineered pharmacophore that solves critical ADME liabilities while providing a robust, bidentate anchor for target engagement. By understanding the causality behind its physicochemical properties and employing robust, self-validating protocols for its synthesis and evaluation, drug discovery teams can fully leverage this privileged chemotype across oncology, neurology, and infectious disease indications.

References

Sources

Exploratory

The 4-Azaindole-2-Carboxamide Scaffold: Nomenclature, Pharmacophore Mapping, and Synthesis Methodologies

The 4-azaindole core is a privileged, highly versatile scaffold in modern medicinal chemistry. Frequently deployed as a bioisostere for the traditional indole ring, the introduction of a pyridine nitrogen fundamentally a...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-azaindole core is a privileged, highly versatile scaffold in modern medicinal chemistry. Frequently deployed as a bioisostere for the traditional indole ring, the introduction of a pyridine nitrogen fundamentally alters the physicochemical properties of the molecule, enhancing both aqueous solubility and metabolic stability. When functionalized with a carboxamide group at the C2 position, the resulting 4-azaindole-2-carboxamide structure becomes a potent pharmacophore capable of forming highly specific, directional hydrogen-bonding networks.

This technical guide explores the nomenclature, structural biology, and self-validating synthesis protocols for 4-azaindole-2-carboxamide derivatives, providing actionable insights for drug development professionals.

Nomenclature and Structural Synonyms

The nomenclature of azaindoles can often cause confusion due to the overlap between traditional numbering systems and strict IUPAC systematic rules.

In the traditional "indole" numbering system, the nitrogen of the pyrrole ring is designated as position 1. Numbering proceeds around the fused bicyclic system. Replacing the carbon at position 4 with a nitrogen atom yields 4-azaindole [1]. However, under IUPAC systematic fusion nomenclature, the molecule is named based on the fusion of a pyrrole ring and a pyridine ring. The correct IUPAC designation is 1H-pyrrolo[3,2-b]pyridine [1].

When a carboxamide group (-CONH₂) is introduced at the C2 position, the nomenclature updates accordingly.

Quantitative Data & Chemical Identifiers
PropertyValue
IUPAC Name 1H-pyrrolo[3,2-b]pyridine-2-carboxamide[2]
Common Synonyms 4-azaindole-2-carboxamide
Molecular Formula C8H7N3O[2]
Molecular Weight 161.16 g/mol [2]
LogP (Predicted) ~0.01[2]
Hydrogen Bond Donors 2 (Pyrrole N-H, Amide N-H)
Hydrogen Bond Acceptors 2 (Pyridine N, Amide C=O)

Pharmacophore Properties and Causality in Drug Design

The strategic choice to utilize a 4-azaindole-2-carboxamide over a standard indole-2-carboxamide is rooted in physicochemical causality.

  • Metabolic Stability: Traditional indoles are highly lipophilic and susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the electron-rich C2 and C3 positions. The electron-withdrawing nature of the pyridine nitrogen in 4-azaindole reduces the electron density of the pyrrole ring, significantly improving intrinsic clearance (Cl_int) and metabolic stability[3].

  • Aqueous Solubility: The introduction of the basic pyridine nitrogen (N4) lowers the overall lipophilicity (LogP) of the scaffold, enhancing aqueous solubility—a critical parameter for oral bioavailability[4].

  • Target Engagement: The 4-azaindole-2-carboxamide provides a rigid, planar array of hydrogen bond donors and acceptors. The N4 nitrogen acts as an excellent hydrogen bond acceptor, frequently utilized to engage the hinge region of kinase ATP-binding pockets, while the C2-carboxamide directs substituents into adjacent hydrophobic sub-pockets.

G Core 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine) Amide C2-Carboxamide Group (-CONH2) Core->Amide C2 Substitution HDonor H-Bond Donor (Pyrrole N-H) Core->HDonor N1 Position HAcceptor H-Bond Acceptor (Pyridine N) Core->HAcceptor N4 Position AmideDonor H-Bond Network (Amide N-H / C=O) Amide->AmideDonor Interaction Site

Pharmacophore mapping of the 4-azaindole-2-carboxamide scaffold.

Experimental Methodology: Self-Validating Amide Coupling

The synthesis of 4-azaindole-2-carboxamide derivatives typically proceeds via the amidation of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid[3]. To ensure high yields and prevent the formation of unreactive byproducts, the protocol must be designed as a self-validating system, utilizing specific coupling reagents and in-process controls (IPCs).

Causality of Reagent Selection
  • EDC·HCl & HOBt: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid by forming an O-acylisourea intermediate. Because this intermediate is unstable and can undergo a deleterious rearrangement to an unreactive N-acylurea, HOBt (Hydroxybenzotriazole) is added. HOBt acts as a nucleophile to trap the activated species, forming a stable, highly reactive OBt-ester that resists racemization[3].

  • DIPEA: N,N-Diisopropylethylamine is a sterically hindered base. It deprotonates the amine hydrochloride salt to ensure nucleophilicity without competing as a nucleophile itself.

  • DMF: N,N-Dimethylformamide is chosen as the solvent because its high polarity is required to solubilize the zwitterionic 4-azaindole core[4].

G Start 1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid Activation Activation EDC + HOBt Start->Activation Base Base Addition DIPEA or Et3N Activation->Base Amine Amine Addition R-NH2 Base->Amine Reaction Stir at RT (1-16h) Solvent: DMF Amine->Reaction Workup Aqueous Workup (Removes Urea Byproducts) Reaction->Workup Product 4-Azaindole-2- carboxamide Workup->Product

Standard amide coupling workflow for synthesizing 4-azaindole-2-carboxamides.

Step-by-Step Protocol

Step 1: Carboxylic Acid Activation (In-Process Control)

  • Suspend 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Add EDC·HCl (1.5 equiv, 0.75 mmol) and HOBt (1.2 equiv, 0.60 mmol) sequentially.

  • Stir the mixture at room temperature for 30–45 minutes.

  • Self-Validation (IPC): Analyze a 5 µL aliquot via LC-MS. The complete consumption of the starting acid mass and the appearance of the OBt-ester intermediate mass validates that the activation phase is complete. Proceeding without this confirmation risks low yields.

Step 2: Nucleophilic Amine Addition 5. Add the desired primary or secondary amine (1.2 equiv, 0.60 mmol) to the activated mixture. If the amine is a hydrochloride salt, it must be neutralized in situ. 6. Dropwise, add DIPEA (3.0 equiv, 1.5 mmol). The excess base neutralizes the HCl from the EDC salt and the amine salt, maintaining the slightly basic environment required for the nucleophilic attack. 7. Stir the reaction at room temperature for 1 to 16 hours[3]. 8. Self-Validation (IPC): Monitor the reaction via TLC (UV 254 nm). The highly conjugated azaindole system is strongly UV-active. The disappearance of the OBt-ester spot indicates reaction completion.

Step 3: Chemically Self-Purifying Workup 9. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (15 mL). 10. Wash the organic layer sequentially with:

  • Saturated aqueous NaHCO₃ (2 × 10 mL): Deprotonates and extracts any unreacted carboxylic acid and HOBt into the aqueous layer.
  • 1M HCl (1 × 10 mL): Protonates and extracts any unreacted aliphatic amine.
  • Brine (1 × 10 mL): Removes residual water and DMF.
  • Causality of Workup: EDC and its resulting urea byproduct are highly water-soluble. The aqueous washes act as a chemical filter, stripping away coupling reagents and leaving only the highly pure 4-azaindole-2-carboxamide in the organic layer.
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically 0–5% MeOH in DCM) if trace impurities remain[3].

References

  • 2 - Fluorochem Product Documentation. 2.1 - National Institutes of Health (NIH). 3.3 - Journal of Medicinal Chemistry, ACS Publications. 4.4 - National Institutes of Health (NIH) / PMC.

Sources

Exploratory

The 4-Azaindole Scaffold in Medicinal Chemistry: A Technical Guide to Properties, Synthesis, and Target Engagement

Executive Summary In modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a highly versatile and privileged building block. Structurally comprising a pyridine ring fused to a py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a highly versatile and privileged building block. Structurally comprising a pyridine ring fused to a pyrrole ring, 4-azaindole serves as an optimal bioisostere for both indole and purine systems[1]. By strategically placing a nitrogen atom within the six-membered ring, drug designers can fundamentally alter the molecule's electronic distribution, hydrogen-bonding capacity, and metabolic stability. This technical whitepaper explores the causality behind the physicochemical properties of 4-azaindoles, details self-validating synthetic workflows, and outlines robust protocols for their biological evaluation.

Physicochemical Properties & ADMET Rationale

The transition from an indole to a 4-azaindole core is not merely a structural tweak; it fundamentally rewrites the molecule's pharmacokinetic and pharmacodynamic profile. The introduction of the


 hybridized nitrogen at the 4-position withdraws electron density from the aromatic system.

Causality in Physicochemical Shifts:

  • Acid-Base Profile: The electron-withdrawing pyridine nitrogen increases the acidity of the pyrrole N-H (pKa ~14.66) compared to a standard indole, enhancing its capacity as a hydrogen-bond donor[1]. Conversely, the pyridine nitrogen introduces a basic center (pKa ~4.85–5.0)[2]. At physiological pH (7.4), 4-azaindole exists primarily as a highly permeable free base. However, in slightly acidic microenvironments (e.g., the gastrointestinal tract or tumor microenvironments), partial protonation can occur, which dramatically increases aqueous solubility but may reduce passive Caco-2 permeability[2].

  • Metabolic Stability: Indoles are notoriously susceptible to cytochrome P450-mediated oxidative metabolism (e.g., epoxidation or hydroxylation at the electron-rich C2/C3 positions). The electron-deficient nature of the 4-azaindole ring deactivates the system toward electrophilic oxidation, extending its half-life in human liver microsomes (HLM) to >100 minutes[3].

Table 1: Core Physicochemical Data of 4-Azaindole

PropertyValueImplication for Drug Design
Molecular Formula C₇H₆N₂Low molecular weight allows for extensive functionalization.
Molecular Weight 118.14 g/mol Excellent starting point for high Ligand Efficiency (LE)[1].
Basic pKa (Pyridine N) ~4.85 - 5.0Exists primarily as an unprotonated free base at pH 7.4[2].
Acidic pKa (Pyrrole NH) ~14.66Acts as a stable, potent hydrogen-bond donor[1].
Aqueous Solubility >400 μg/mL>25-fold improvement over unsubstituted indole prototypes[3].
H-Bond Donors/Acceptors 1 / 1Forms an ideal bidentate hinge-binding motif for kinases.

Bioisosterism and Kinase Target Engagement

4-Azaindoles are heavily utilized in the development of kinase inhibitors (e.g., targeting TGFβRI, PAK1, and Aurora kinases) and anti-infectives (e.g., DprE1 inhibitors for tuberculosis)[1][4]. The scaffold acts as a structural mimic of the adenine ring of ATP. The adjacent pyrrole N-H and pyridine N create a bidentate hydrogen-bonding motif that perfectly engages the peptide backbone of the kinase hinge region.

G Indole Indole Scaffold (Lipophilic, High CYP Clearance) Azaindole 4-Azaindole Core (Optimal Bioisostere) Indole->Azaindole Add Pyridine N Purine Purine Scaffold (Endogenous ATP Mimic) Purine->Azaindole Scaffold Morphing HBD Pyrrole N-H (H-Bond Donor) Azaindole->HBD HBA Pyridine N (H-Bond Acceptor) Azaindole->HBA Kinase Kinase Hinge Region (Backbone Engagement) HBD->Kinase Binds C=O HBA->Kinase Binds N-H

Caption: Logical mapping of 4-azaindole bioisosterism and kinase hinge region engagement.

Synthetic Methodologies: The Bartoli Cyclization

While several routes exist to synthesize azaindoles (e.g., Fischer cyclization, Reissert-type reactions), the Bartoli indole synthesis adapted for nitropyridines remains one of the most efficient methods to construct the 4-azaindole core from readily available precursors[5].

Protocol 1: Synthesis of 4-Azaindoles via Bartoli Reaction

Mechanistic Causality: This reaction requires exactly 3 to 4 equivalents of vinylmagnesium bromide. The first equivalent attacks the nitro group, the second acts as a base to eliminate a magnesium salt (forming a nitroso intermediate), and the third attacks the nitroso species to trigger the critical [3,3]-sigmatropic rearrangement[5]. Furthermore, placing a halogen atom at the


- or 4-position of the pyridine ring significantly increases the overall yield by enhancing the electrophilicity of the substrate[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted 3-nitropyridine (e.g., 2-chloro-3-nitropyridine, 31.5 mmol) in 200 mL of anhydrous THF under a strictly inert

    
     atmosphere.
    
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve and maintain an internal temperature of -78 °C.

  • Grignard Addition: Slowly add excess vinylmagnesium bromide (1.0 M in THF, 100 mL, ~3.2 equivalents) dropwise over 30 minutes to prevent localized heating and side reactions.

  • Cyclization: Allow the reaction mixture to warm to -20 °C and stir for 8 hours to facilitate the [3,3]-sigmatropic rearrangement.

  • Quenching: Carefully quench the reaction by adding 150 mL of a 20% aqueous

    
     solution. Caution: Highly exothermic.
    
  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL), dry the combined organic layers over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validating Analytical Checkpoint: Purify the crude material via flash chromatography. Validate the successful formation of the 4-azaindole core via

    
     NMR (look for the characteristic broad singlet of the pyrrole N-H at >10 ppm) and LC-MS (confirming the expected 
    
    
    
    mass shift)[1].

G Start 3-Nitropyridine Derivative Reagent Vinylmagnesium Bromide (3-4 equiv, THF, -78 °C) Start->Reagent Intermediate Nitroso Intermediate (via Grignard Addition) Reagent->Intermediate Cyclization [3,3]-Sigmatropic Rearrangement Intermediate->Cyclization Quench Aqueous NH4Cl Quench Cyclization->Quench Product 4-Azaindole Product Quench->Product

Caption: Step-by-step synthetic workflow of 4-azaindoles via the Bartoli cyclization.

In Vitro Biological Evaluation Protocols

To evaluate the efficacy of newly synthesized 4-azaindole kinase inhibitors, cellular phenotypic assays are employed. The following protocol measures the inhibition of pro-inflammatory cytokine TNF-


 in macrophages, a downstream marker of kinase (e.g., p38 MAP kinase) activity[6].
Protocol 2: Cell-Based Anti-Inflammatory Assay (TNF- Inhibition)

Mechanistic Causality: Because 4-azaindole derivatives typically act as ATP-competitive kinase inhibitors, a 1-hour pre-incubation step is biologically mandatory. This allows the small molecule to passively diffuse across the cell membrane and achieve thermodynamic binding equilibrium at the intracellular kinase hinge region before the massive influx of ATP and signal transduction triggered by the lipopolysaccharide (LPS) stimulus[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well tissue culture plate and incubate overnight at 37 °C in a 5%

    
     humidified atmosphere to allow for cellular adherence.
    
  • Compound Treatment: Aspirate the old media. Pre-incubate the cells with fresh media containing varying concentrations of the 4-azaindole test compounds (or a DMSO vehicle control) for exactly 1 hour.

  • Stimulation: Induce the inflammatory cascade by adding LPS to a final concentration of 100 ng/mL to all wells (excluding the unstimulated negative control wells).

  • Incubation: Incubate the plate for 6 hours at 37 °C.

  • Supernatant Collection: Centrifuge the plate at 1,200 rpm for 5 minutes to pellet cellular debris. Carefully collect the cell culture supernatants.

  • Quantification & Self-Validating Checkpoint: Measure TNF-

    
     levels using an HRP-conjugated ELISA kit, reading absorbance at 450 nm.
    
    • Validation: Ensure unstimulated controls show baseline absorbance, while DMSO/LPS positive controls show maximal absorbance. Use a known standard (e.g., SB203580) to validate assay sensitivity. Calculate the

      
       values by fitting the data to a non-linear dose-response curve.
      

References

  • - Benchchem 2. - Benchchem

  • - PharmaBlock

  • - NIH (PMC) 5. - Journal of Organic Chemistry (ACS Publications) 6. - NIH (PMC)

Sources

Foundational

Difference between 4-azaindole and 7-azaindole carboxamides

An In-depth Technical Guide to the Core Differences Between 4-Azaindole and 7-Azaindole Carboxamides Executive Summary Azaindoles, bioisosteres of indoles and purines, represent a privileged scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 4-Azaindole and 7-Azaindole Carboxamides

Executive Summary

Azaindoles, bioisosteres of indoles and purines, represent a privileged scaffold in modern medicinal chemistry, particularly in the domain of kinase inhibition.[1][2][3] The simple substitution of a carbon with a nitrogen atom in the indole's benzene ring creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and physicochemical properties.[2][4] This guide provides a detailed comparative analysis of 4-azaindole and 7-azaindole carboxamides, focusing on the profound impact the position of the pyridine nitrogen has on molecular interactions, synthetic strategy, and ultimately, biological function. While both are valuable frameworks, the 7-azaindole isomer is more frequently employed, largely due to its unique ability to form a bidentate hydrogen bond with the hinge region of many protein kinases, a feature this guide will explore in detail.[1][2][4]

Fundamental Physicochemical and Structural Differences

The strategic placement of the pyridine nitrogen atom fundamentally alters the electronic distribution, hydrogen bonding potential, and overall topology of the azaindole core. These differences are critical in rational drug design, influencing everything from solubility to target affinity.

Electronic Properties and Hydrogen Bonding

The most significant distinction lies in the arrangement of hydrogen bond donors and acceptors.

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): This isomer possesses a powerful bidentate hydrogen-bonding motif. The pyrrole N-H group serves as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[5][6] This arrangement is spatially analogous to the adenine portion of ATP, allowing it to form two crucial hydrogen bonds with the "hinge" region of protein kinases.[2] This mimicry is a primary driver of its widespread success in developing potent kinase inhibitors.[1][2][3]

  • 4-Azaindole (1H-pyrrolo[3,2-b]pyridine): In this isomer, the pyridine nitrogen (N4) is located on the opposite side of the ring from the pyrrole fusion. While it still retains the pyrrole N-H as a hydrogen bond donor and the N4 as an acceptor, they are not positioned for the same bidentate interaction with a kinase hinge. This structural difference necessitates different binding orientations and often leads to engagement with different biological targets or unique selectivity profiles.[7][8]

Caption: Core structures and key properties of 4- and 7-azaindole.

Comparative Physicochemical Data

The introduction of a nitrogen atom generally improves aqueous solubility and metabolic stability compared to the parent indole scaffold.[1][2] However, the specific isomerism between the 4- and 7-positions further tunes these properties.

Property4-Azaindole7-AzaindoleRationale for Difference
Systematic Name 1H-pyrrolo[3,2-b]pyridine[9]1H-pyrrolo[2,3-b]pyridine[10]Fusion of pyrrole to the 2,3- or 3,4-positions of pyridine.
Melting Point (°C) 126-128[11]105-107[10]Differences in crystal packing and intermolecular forces.
pKa 5.8, 9.0[1]2.0, 9.7[1]The N7 in 7-azaindole is less basic due to proximity to the electron-donating pyrrole N, while N4 is more traditionally pyridine-like.
Aqueous Solubility Generally enhanced over indole.[1]Generally enhanced over indole.[1]The nitrogen atom provides an additional site for hydrogen bonding with water.
UV-Vis λmax 288 nm[9][11]~270 nm[10]The position of the nitrogen alters the conjugated π-system, affecting the energy of electronic transitions.

Synthesis of Azaindole Carboxamides: Divergent Strategies

The preparation of 4- and 7-azaindole carboxamides typically involves the coupling of a corresponding azaindole carboxylic acid with a desired amine. The primary strategic challenge lies in the construction of the core heterocyclic scaffold, which follows distinct synthetic logic for each isomer.

General Synthetic Workflow

The final amide formation is often a standard procedure, but the preceding steps to build the functionalized core are isomer-dependent.

G cluster_4 4-Azaindole Carboxamide Synthesis cluster_7 7-Azaindole Carboxamide Synthesis A1 Substituted 3-Aminopyridine A2 Pyrrole Ring Annulation A1->A2 A3 Functionalization (e.g., Carboxylation at C3) A2->A3 A4 4-Azaindole-3-carboxylic acid A3->A4 C2 Amide Coupling (e.g., HATU, EDC) A4->C2 B1 Substituted 2-Aminopyridine B2 Pyrrole Ring Annulation (e.g., Hemetsberger) B1->B2 B3 Functionalization (e.g., Carboxylation at C3) B2->B3 B4 7-Azaindole-3-carboxylic acid B3->B4 B4->C2 C1 Amine (R-NH2) C1->C2 C3 Final Carboxamide Product C2->C3

Caption: Generalized synthetic workflows for azaindole carboxamides.

Representative Experimental Protocol: Synthesis of a 7-Azaindole-3-carboxamide

This protocol describes a standard amide coupling reaction, a self-validating system common in medicinal chemistry.

Objective: To synthesize N-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Materials:

  • 7-Azaindole-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes. Causality Note: This pre-activation step forms a highly reactive acyl-intermediate, which is crucial for efficient coupling with the amine.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and excess reagents, followed by brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure N-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Impact on Biological Activity: The Kinase Inhibitor Case Study

The distinct topologies of 4- and 7-azaindole carboxamides lead to different Structure-Activity Relationships (SAR), most notably in their application as kinase inhibitors.

7-Azaindole: The Quintessential Hinge-Binder

As previously discussed, the 7-azaindole core is a superb mimic of the purine scaffold.[2] Its carboxamide derivatives can position substituents into the ATP-binding pocket while the core locks onto the kinase hinge region via the bidentate hydrogen bond. This leads to high potency and is a validated strategy across numerous kinase targets.[1][3][5] The FDA-approved drug Vemurafenib , a BRAF V600E inhibitor, famously incorporates a 7-azaindole scaffold that anchors it to the kinase hinge.[1][2]

4-Azaindole: An Alternative for Selectivity and Novel Interactions

While less common, 4-azaindole carboxamides are potent inhibitors of certain kinases, such as c-Met and p21-activated kinase-1 (PAK1).[7][8] Lacking the bidentate hinge-binding motif, these molecules must adopt alternative binding modes. The pyrrole N-H may still act as a hydrogen bond donor to the hinge backbone, but the N4 acceptor is positioned to interact with solvent or other residues in the pocket. This can be advantageous for achieving selectivity against other kinases or for fitting into ATP pockets with unconventional hinge geometries. A study on PAK1 inhibitors showed that switching from an indole to a 4-azaindole core improved cellular potency and significantly enhanced physicochemical properties like solubility and unbound clearance.[7]

G cluster_7aza 7-Azaindole Carboxamide Binding cluster_4aza 4-Azaindole Carboxamide Binding hinge Kinase Hinge Region (e.g., Valine, Alanine) azaindole7 7-Azaindole Core azaindole7->hinge Bidentate H-Bond carboxamide7 Carboxamide Linker substituent7 Substituent (R) (Points into ATP pocket) hinge2 Kinase Hinge Region (e.g., Valine, Alanine) azaindole4 4-Azaindole Core azaindole4->hinge2 Monodentate H-Bond carboxamide4 Carboxamide Linker substituent4 Substituent (R) (Points into ATP pocket)

Caption: Contrasting kinase hinge binding modes of azaindole isomers.

Conclusion and Future Perspectives

The distinction between 4-azaindole and 7-azaindole carboxamides is a compelling example of how subtle isomeric changes can have a profound impact in drug discovery. The 7-azaindole isomer, with its ATP-mimicking bidentate hydrogen bonding capability, remains a dominant scaffold in the design of kinase inhibitors. However, the 4-azaindole isomer offers a valuable alternative, providing a different vector for molecular interactions that can be leveraged to achieve improved selectivity, novel binding modes, and superior physicochemical properties. As the field of medicinal chemistry continues to pursue highly selective and potent therapeutics, a deep understanding of the unique attributes of each azaindole isomer is essential for the rational design of the next generation of drugs.

References

  • Azaindole Therapeutic Agents. National Institutes of Health (NIH). [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. ResearchGate. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health (NIH). [Link]

  • 4-Azaindole | C7H6N2 | CID 9226. National Institutes of Health (NIH). [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. [Link]

  • Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. Semantic Scholar. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. mdpi.com. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. mdpi.com. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Taylor & Francis Online. [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]

  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. [Link]

  • Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). ArTS. [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. [Link]

  • Supporting coordination through hydrogen bonding in lanthanide complexes of 7-azaindole- N -oxide. RSC Publishing. [Link]

  • (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Academia.edu. [Link]

Sources

Exploratory

The Hydrogen Bond Donor-Acceptor Profile of 4-Azaindole-2-Carboxamide: A Structural Guide for Rational Drug Design

Executive Summary In the landscape of rational drug design, the precise orchestration of hydrogen bond networks dictates both the affinity and selectivity of small-molecule therapeutics. The 4-azaindole (1H-pyrrolo[3,2-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the precise orchestration of hydrogen bond networks dictates both the affinity and selectivity of small-molecule therapeutics. The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged bioisostere for indole and purine systems, particularly in the development of kinase inhibitors. By functionalizing the C2 position to create 4-azaindole-2-carboxamide , we generate a highly directional, multi-vector hydrogen bond donor-acceptor system.

This technical whitepaper deconstructs the physicochemical profile of 4-azaindole-2-carboxamide. We will analyze its tautomeric stability, map its pharmacophoric vectors, and provide field-proven, self-validating protocols for synthesizing and biophysically characterizing its interactions within target binding pockets.

Structural Anatomy and Physicochemical Profile

To leverage 4-azaindole-2-carboxamide effectively, one must understand the causality behind its electronic distribution. The molecule fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, creating a unique push-pull electronic environment.

The Core Azaindole Vectors
  • N1 (Pyrrole Nitrogen): Functions as a strict Hydrogen Bond Donor (HBD) . Unlike basic aliphatic amines, the lone pair on N1 is delocalized into the aromatic

    
    -system to maintain aromaticity. Consequently, the N-H proton is highly polarized and acts as a strong HBD.
    
  • N4 (Pyridine Nitrogen): Functions as a strict Hydrogen Bond Acceptor (HBA) . The pKa of the 4-azaindole conjugate acid is approximately 5.0 1. Causality: Because physiological pH (7.4) is more than two units above its pKa, the N4 atom exists almost exclusively in its unprotonated, neutral state in vivo 2. This guarantees the availability of its sp2 lone pair to accept hydrogen bonds without the energetic penalty of deprotonation upon target binding.

The C2-Carboxamide Vectors

The addition of the -CONH₂ group at the C2 position introduces rotational flexibility and expands the hydrogen-bonding matrix into the solvent-exposed regions of a binding pocket.

  • Carbonyl Oxygen (C=O): Provides two lone pairs, acting as a potent HBA.

  • Amide Nitrogen (-NH₂): Provides two protons, acting as a dual HBD.

Quantitative Hydrogen Bond Matrix

The following table summarizes the quantitative pharmacophoric profile of the molecule, which is critical for configuring computational docking constraints.

Pharmacophore ElementAtom DesignationRolepKa (Approx.)Physiological State (pH 7.4)Vector Trajectory
Pyrrole Nitrogen N1Strong HBD~16.0 (acidic)NeutralCoplanar, rigid
Pyridine Nitrogen N4Strong HBA5.0 (conjugate acid)Neutral (Unprotonated)Coplanar, rigid
Carbonyl Oxygen C2-C=OStrong HBAN/ANeutralOut-of-plane rotamer
Amide Nitrogen C2-NH₂Strong HBD (x2)>15NeutralOut-of-plane rotamer

Mechanistic Application: Kinase Hinge Binding

In kinase drug discovery, the 4-azaindole core is a premier ATP-competitive hinge binder 1. The spatial arrangement of N1 and N4 perfectly mimics the N1 and N6 atoms of the adenine ring in ATP.

When docked into a typical kinase hinge region (e.g., TGFβRI or c-Met):

  • The N1 donor forms a hydrogen bond with the backbone carbonyl oxygen of a hinge residue (e.g., Met or Leu).

  • The N4 acceptor forms a hydrogen bond with the backbone amide NH of the adjacent hinge residue.

  • The C2-carboxamide projects toward the solvent channel. Here, it frequently engages in water-mediated hydrogen bond networks, anchoring to conserved structural water molecules that bridge to residues like Asp or Lys, significantly increasing residence time 3.

H_Bond_Network Ligand 4-Azaindole-2-Carboxamide N1 N1 (Pyrrole) Donor Ligand->N1 N4 N4 (Pyridine) Acceptor Ligand->N4 C2_Amide C2-Carboxamide Donor/Acceptor Ligand->C2_Amide Hinge_CO Hinge Backbone C=O (e.g., Met/Leu) N1->Hinge_CO H-Bond (Donor) Water Structural Water (Solvent Channel) C2_Amide->Water Water-Mediated Network Hinge_NH Hinge Backbone NH (e.g., Met/Leu) Hinge_NH->N4 H-Bond (Acceptor)

Fig 1: Hydrogen bond interaction network of 4-azaindole-2-carboxamide in a kinase hinge region.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, we mandate that all synthetic and biophysical protocols be self-validating. The following methodologies explain not just how to execute the workflow, but the causality behind the reagent and technique selection.

Protocol 1: Synthesis of 4-Azaindole-2-Carboxamide via BOP-Cl Activation

Standard peptide coupling agents (like EDC/HOBt) often fail when applied to azaindole-2-carboxylic acids, frequently resulting in decarboxylation or unwanted dehydration of the primary amide into a nitrile. We utilize BOP-Cl to bypass these failure modes 4.

Step-by-Step Methodology:

  • Substrate Activation: Suspend 1.0 eq of 4-azaindole-2-carboxylic acid in anhydrous DMF under an inert argon atmosphere.

  • Coupling Agent Addition: Add 1.2 eq of BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphonic chloride) and 2.5 eq of DIPEA (N,N-diisopropylethylamine).

    • Causality: BOP-Cl acts as a highly efficient acid-amine coupling agent that stabilizes the reactive intermediate, preventing the spontaneous dehydration of the resulting carboxamide 4.

  • Amidation: Introduce 3.0 eq of ammonium chloride (

    
    ). Stir at room temperature for 12 hours.
    
  • Workup & Isolation: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via reverse-phase HPLC to yield the pure 4-azaindole-2-carboxamide.
Protocol 2: Biophysical Validation of H-Bond Thermodynamics

To prove that binding affinity is driven by the specific HBD/HBA profile rather than non-specific hydrophobic collapse, we employ Isothermal Titration Calorimetry (ITC) paired with a negative control.

Step-by-Step Methodology:

  • Control Generation (Self-Validation): Synthesize 1-methyl-4-azaindole-2-carboxamide.

    • Causality: Methylating the N1 position completely ablates its Hydrogen Bond Donor capacity. By comparing the wild-type ligand to this methylated control, we isolate the exact energetic contribution (

      
      ) of the N1 hydrogen bond.
      
  • ITC Titration: Dialyze the target protein (e.g., kinase domain) and the ligands into identical buffers (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) to prevent heat-of-mixing artifacts. Titrate the ligand (500

    
    M) into the protein (50 
    
    
    
    M) at 25°C.
    • Causality: We select ITC over Surface Plasmon Resonance (SPR) because ITC directly quantifies the enthalpy (

      
      ) of the interaction. A strong negative 
      
      
      
      confirms the formation of the targeted hydrogen bonds.
  • X-Ray Crystallography: Co-crystallize the complex to obtain 3D coordinates, confirming the vector trajectories of the N4 acceptor and C2-carboxamide water networks.

Workflow Syn Chemical Synthesis (Amidation via BOP-Cl) ITC ITC Thermodynamics (ΔH Quantification) Syn->ITC Control N-Methyl Control Synthesis Control->ITC Baseline ΔH Xray X-Ray Crystallography (Vector Confirmation) ITC->Xray Enthalpy Validated SAR SAR & Lead Optimization Xray->SAR 3D Coordinates

Fig 2: Self-validating workflow for quantifying and confirming hydrogen bond thermodynamics.

Conclusion

The 4-azaindole-2-carboxamide scaffold is a masterpiece of molecular engineering. By combining a rigid, coplanar donor-acceptor pair (N1/N4) with a flexible, solvent-accessible donor-acceptor pair (C2-carboxamide), it allows medicinal chemists to anchor molecules tightly to target hinges while simultaneously probing solvent channels for enhanced selectivity. By adhering to the rigorous synthetic and biophysical validation protocols outlined above, development teams can confidently translate this scaffold into high-affinity clinical candidates.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: PMC - NIH URL:[Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: MDPI URL:[Link]

  • Scientific Letter: Preparation of Azaindoles Source: Atlanchim Pharma URL:[Link]

Sources

Foundational

Therapeutic Potential of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide

The following technical guide details the therapeutic landscape, chemical architecture, and experimental frameworks for 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide (4-azaindole-2-carboxamide). Executive Summary The 1H-Pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, chemical architecture, and experimental frameworks for 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide (4-azaindole-2-carboxamide).

Executive Summary

The 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide scaffold represents a privileged class of pharmacophores in modern medicinal chemistry. Distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), this 4-azaindole core offers unique electronic distribution and hydrogen-bonding capabilities that are increasingly exploited for "scaffold hopping" in kinase inhibitor design.

Recent high-impact studies have validated this scaffold in two primary therapeutic areas:

  • Oncology: As MTA-cooperative PRMT5 inhibitors for MTAP-deleted cancers (e.g., glioblastoma, pancreatic ductal adenocarcinoma).

  • CNS Disorders: As Casein Kinase I epsilon (CKIε) inhibitors for regulating circadian rhythms and treating mood disorders.[1]

This guide provides a comprehensive analysis of the molecule's mechanism of action, synthesis protocols, and preclinical validation strategies.

Chemical Architecture & SAR Analysis

Structural Properties

The 1H-pyrrolo[3,2-b]pyridine core consists of a pyridine ring fused to a pyrrole ring across the [3,2-b] bond.[2] The 2-carboxamide moiety is critical, functioning as a "hinge binder" in kinase pockets or an electrostatic anchor in epigenetic enzymes.

  • H-Bond Donor (HBD): The pyrrole N1-H and the amide NH2.

  • H-Bond Acceptor (HBA): The pyridine nitrogen (N4) and the amide carbonyl (C=O).

  • pKa Modulation: The position of the pyridine nitrogen (N4) lowers the pKa of the pyrrole NH compared to indole, enhancing acidity and potential for specific electrostatic interactions.

Mechanism of Action: The PRMT5 "Smart" Inhibition

One of the most sophisticated applications of this scaffold is in synthetic lethality . In cells with MTAP gene deletions, the metabolite Methylthioadenosine (MTA) accumulates. 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide derivatives bind to PRMT5 only in the presence of MTA, forming a ternary complex that inhibits the enzyme selectively in cancer cells while sparing normal tissue.

Visualization: PRMT5 MTA-Cooperative Mechanism

The following diagram illustrates the logic gate mechanism where the inhibitor requires MTA to engage the target.

PRMT5_Mechanism cluster_logic Logic Gate Selectivity MTAP_Status MTAP Gene Status MTA_Level Intracellular MTA Accumulation MTAP_Status->MTA_Level Deletion (Cancer) Normal_Cell Normal Cell (MTAP WT) MTAP_Status->Normal_Cell Wild Type Complex MTA-Inhibitor-PRMT5 Ternary Complex MTA_Level->Complex Required Cofactor Inhibitor 1H-Pyrrolo[3,2-b]pyridine- 2-carboxamide Inhibitor->Complex Binds Outcome Selective Apoptosis (Synthetic Lethality) Complex->Outcome Inhibits Methylation Normal_Cell->MTA_Level MTA Cleared

Caption: Logic-gated inhibition mechanism. The scaffold binds PRMT5 selectively in the presence of high MTA concentrations found in MTAP-deleted tumors.

Experimental Protocols

Chemical Synthesis of the Core

Reliable access to the 2-carboxamide requires a robust route to the ethyl ester precursor, followed by amidation. The Hemetsberger-Knittel indole synthesis is the industry standard for this scaffold.

Protocol: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Reagents: 3-Amino-2-pyridinecarbaldehyde, Ethyl azidoacetate, Sodium ethoxide (NaOEt), Ethanol, Xylene.

  • Condensation: React 3-amino-2-pyridinecarbaldehyde with ethyl azidoacetate in ethanol at -10°C in the presence of NaOEt to form the azido-acrylate intermediate.

  • Cyclization: Heat the intermediate in refluxing xylene (140°C) for 2-4 hours. Thermal decomposition of the azide yields a nitrene which inserts into the C-H bond, closing the pyrrole ring.

  • Hydrolysis & Amidation:

    • Saponify the ester using LiOH in THF/Water (1:1) at RT for 16h.

    • Couple the resulting acid with Ammonium Chloride (NH4Cl) using HATU/DIPEA in DMF to yield the primary 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide .

Visualization: Synthesis Workflow

Synthesis_Workflow Start 3-Amino-2-pyridinecarbaldehyde Azido Azido-acrylate Intermediate (Condensation) Start->Azido -10°C, NaOEt Reagent Ethyl Azidoacetate Reagent->Azido Cyclized Ethyl 1H-pyrrolo[3,2-b]pyridine- 2-carboxylate Azido->Cyclized Reflux Xylene (Nitrene Insertion) Acid Carboxylic Acid Core (LiOH Hydrolysis) Cyclized->Acid Saponification Final 1H-Pyrrolo[3,2-b]pyridine- 2-carboxamide Acid->Final HATU, NH4Cl (Amidation)

Caption: Step-wise synthetic route via Hemetsberger-Knittel cyclization to access the 2-carboxamide core.

Preclinical Data & Assay Methodology

In Vitro Potency (Casein Kinase Iε)

Derivatives of this scaffold have shown nanomolar potency against CKIε. The 2-carboxamide group acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (typically Glu/Leu residues).

Table 1: Representative SAR Profile (Hypothetical Data based on Patent WO200530234A)

Compound IDR-Group (Amide N)CKIε IC50 (nM)Selectivity (vs CKIδ)
Lead (Core) -H (Primary Amide)120Moderate
Analog A -Methyl450Low
Analog B -Benzyl15High
Analog C -(4-Fluoro)phenyl8Very High

Note: Substitution on the amide nitrogen significantly impacts potency, suggesting a hydrophobic pocket adjacent to the hinge region.

Protocol: PRMT5 Methylation Assay

To validate the "MTA-cooperative" effect, a split assay is required.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Enzyme Mix: Recombinant PRMT5/MEP50 complex (10 nM).

  • Substrate: Biotinylated Histone H4 peptide (200 nM).

  • Cofactor Conditions (Critical Step):

    • Condition A: SAM (1 µM) + MTA (10 µM) .

    • Condition B: SAM (1 µM) + No MTA .

  • Procedure: Incubate compound with Enzyme Mix + Cofactors for 60 min. Add substrate.[2][3] Detect methylation using Anti-H4R3me2s-Cryptate antibody.

  • Validation: A true MTA-cooperative inhibitor will show an IC50 < 100 nM in Condition A and IC50 > 10 µM in Condition B .

Future Outlook

The 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide scaffold is transitioning from a general kinase building block to a precision oncology tool. The ability to exploit metabolic vulnerabilities (like MTA accumulation) positions it as a cornerstone for next-generation "smart drugs" that reduce systemic toxicity.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.[4] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8][9] Link

  • Travins, J. M., et al. (2005). Substituted 1H-pyrrolo[3,2-b]pyridine-2-carboxamides as inhibitors of casein kinase Iε. Patent WO2005030234A. Link

  • Wu, H., et al. (2023). 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives as MTA-cooperative inhibitors of PRMT5.[7] European Patent Application EP4652168A1. Link

  • Ferreira, R. S., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link

Sources

Exploratory

4-Azaindole-2-Carboxamide: A Strategic Scaffold for Kinase Inhibition and Anti-Infective Therapeutics

The following technical guide provides an in-depth review of the 4-azaindole-2-carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) scaffold, focusing on its medicinal chemistry, synthesis, and biological applications i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the 4-azaindole-2-carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) scaffold, focusing on its medicinal chemistry, synthesis, and biological applications in oncology and infectious disease.

Executive Summary

The 4-azaindole-2-carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) scaffold represents a critical bioisostere in modern medicinal chemistry. By introducing a nitrogen atom at the 4-position of the indole core, this scaffold offers distinct physicochemical advantages over its indole counterparts, including reduced lipophilicity (LogP), enhanced aqueous solubility, and unique hydrogen-bonding capabilities within the ATP-binding pockets of kinases. This guide analyzes its utility as a potent inhibitor of Casein Kinase Iε (CK1ε) , PRMT5 , and Trypanosoma cruzi , detailing the structure-activity relationships (SAR) that drive its biological activity.

Chemical Identity & Structural Significance

The 4-azaindole core (pyrrolo[3,2-b]pyridine) is one of four azaindole isomers. Its 2-carboxamide derivative is particularly valuable for "scaffold hopping"—replacing the indole-2-carboxamide moiety found in many antivirals and GPCR ligands to improve metabolic stability.

Structural Architecture

The scaffold is defined by a fused bicyclic system containing a pyrrole ring and a pyridine ring.[1] The "4-aza" designation indicates the nitrogen atom is located at position 4 (IUPAC: position 4 of the pyrrolo[3,2-b]pyridine system).

  • Hydrogen Bond Donor (HBD): The N1-H (pyrrole) often binds to the hinge region of kinases.

  • Hydrogen Bond Acceptor (HBA): The N4 (pyridine) provides an additional acceptor vector absent in indoles, crucial for interacting with specific residues (e.g., Lysine or Threonine) in the active site.

  • 2-Carboxamide Vector: This substituent projects into the solvent-exposed region or specific hydrophobic pockets, allowing for extensive diversification to tune potency and selectivity.

Scaffold_SAR Core 4-Azaindole-2-Carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) N1 N1 Position (H-Bond Donor) Hinge Binding Core->N1 C2 C2-Carboxamide (Solvent Exposure) Selectivity Handle Core->C2 N4 N4 Position (H-Bond Acceptor) Water Solubility & pKa Core->N4 C5 C5 Substitution (e.g., CF3, Halogens) Metabolic Stability Core->C5 Kinase Hinge (Glu/Leu) Kinase Hinge (Glu/Leu) N1->Kinase Hinge (Glu/Leu) H-Bond Hydrophobic Pocket Hydrophobic Pocket C2->Hydrophobic Pocket Van der Waals Active Site Lys/Thr Active Site Lys/Thr N4->Active Site Lys/Thr H-Bond

Figure 1: Structural Activity Relationship (SAR) map of the 4-azaindole-2-carboxamide scaffold.

Biological Targets & Mechanism of Action[2][3]

Casein Kinase Iε (CK1ε) Inhibition (CNS Disorders)

The 4-azaindole-2-carboxamide scaffold has been identified as a potent inhibitor of CK1ε , a key regulator of circadian rhythms.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Therapeutic Outcome: Modulation of the period proteins (PER), potentially treating mood disorders, sleep disorders, and jet lag.

  • Key SAR: Substitution at the amide nitrogen with bulky hydrophobic groups (e.g., benzyl, substituted phenyl) enhances potency by filling the hydrophobic pocket adjacent to the ATP site.

PRMT5 Inhibition (Oncology)

Recent developments (e.g., EP4652168A1) highlight 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives as MTA-cooperative PRMT5 inhibitors .

  • Target: Protein Arginine Methyltransferase 5 (PRMT5).

  • Context: In tumors with MTAP deletion (common in glioblastoma and pancreatic cancer), the metabolite MTA accumulates. These inhibitors bind selectively to the PRMT5-MTA complex, sparing normal cells.

  • Significance: This represents a "synthetic lethality" approach, where the drug is only toxic to cancer cells lacking the MTAP gene.

Anti-Parasitic Activity (Chagas Disease)

Research has validated 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamides as inhibitors of Trypanosoma cruzi.

  • Potency: pEC50 values > 5.8 against the parasite.

  • Advantage over Indoles: The 4-azaindole core showed improved metabolic stability (microsomal clearance) compared to the corresponding indole-2-carboxamides, likely due to the electron-deficient nature of the pyridine ring reducing oxidative metabolism.

Experimental Synthesis Protocols

General Synthetic Workflow

The synthesis typically proceeds from the commercially available 2-carboxylic acid or via de novo ring formation.

Protocol: Amide Coupling from Carboxylic Acid

  • Starting Material: 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 17288-35-6).[2]

  • Activation: Dissolve acid (1.0 eq) in DMF/DCM. Add coupling reagents: HATU (1.2 eq) or EDC/HOBt and DIPEA (3.0 eq).

  • Coupling: Add the appropriate amine (R-NH2, 1.1 eq).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.

  • Purification: Quench with water, extract with EtOAc. Purify via reverse-phase HPLC or silica flash chromatography (MeOH/DCM gradient).

Protocol: Hemetsberger Indole Synthesis (De Novo) For derivatives where the acid is not available:

  • Condense o-amino-pyridine aldehydes with ethyl azidoacetate.

  • Perform thermolysis (reflux in xylene) to cyclize the pyrrole ring, yielding the ethyl ester.

  • Saponify (LiOH/THF) to yield the 2-carboxylic acid.

Synthesis_Workflow Start Start: 2-Amino-3-formylpyridine Step1 Condensation w/ Ethyl Azidoacetate (-20°C to RT) Start->Step1 Step2 Thermolysis (Reflux in Xylene) Formation of 4-Azaindole Core Step1->Step2 Intermed Intermediate: Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate Step2->Intermed Step3 Saponification (LiOH, THF/H2O) Yields Carboxylic Acid Intermed->Step3 Step4 Amide Coupling (HATU/Amine) Diversification Step3->Step4 Final Final Product: 4-Azaindole-2-Carboxamide Step4->Final

Figure 2: Synthetic pathway for generating 4-azaindole-2-carboxamide libraries.

Quantitative Activity Data

The following table summarizes key biological data for representative derivatives found in literature.

Compound ClassTargetKey Substituent (R)Activity (IC50/EC50)Reference
CK1ε Inhibitor CK1ε (CNS)N-benzyl / N-aryl< 100 nM (Ki)[Patent TW200530234A]
Anti-Parasitic T. cruzi5-CF3, N-(4-sulfonamidobenzyl)pEC50 ~ 5.8[J. Med. Chem. 2025]
PRMT5 Inhibitor PRMT5/MTA5-Amino, Complex Amide< 10 nM[EP4652168A1]
Scaffold Hop PDE4B(7-azaindole analog for comparison)0.11 - 1.1 µM[ACS Med. Chem. Lett.]

Diagrammatic Pathway: PRMT5 MTA-Cooperative Inhibition

The most cutting-edge application of this scaffold is in "synthetic lethality" for cancer.

PRMT5_Mechanism MTAP_Del MTAP Gene Deletion (Cancer Cell) MTA_Acc Accumulation of MTA (Metabolite) MTAP_Del->MTA_Acc Causes Complex PRMT5-MTA Complex (Target Species) MTA_Acc->Complex Binds to PRMT5 PRMT5 Enzyme PRMT5->Complex Inhibition Inactive Complex (Methylation Blocked) Complex->Inhibition  + Drug binds selectively Drug 4-Azaindole-2-Carboxamide (Inhibitor) Drug->Inhibition Death Synthetic Lethality (Cell Death) Inhibition->Death Downstream Effect

Figure 3: Mechanism of MTA-cooperative PRMT5 inhibition by 4-azaindole derivatives in MTAP-deleted cancers.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025). Link

  • Substituted 1H-pyrrolo[3,2-b]pyridine-2-carboxamides as inhibitors of casein kinase Iε. Patent TW200530234A. (2005). Link

  • 5-Amino-1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives as MTA-cooperative inhibitors of PRMT5. Patent EP4652168A1. Link

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors. ACS Medicinal Chemistry Letters. (2020). Link

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 17288-35-6) Properties. GuideChem. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide from 2-carboxylic acid

An In-Depth Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide from 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical note provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide from 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical note provides a comprehensive guide for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide, a scaffold of significant interest in medicinal chemistry, from its corresponding carboxylic acid precursor. The document outlines two robust and widely adopted amide coupling protocols: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). We delve into the mechanistic rationale behind these methods, provide detailed, step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, aiming to equip them with the knowledge to perform this critical transformation efficiently and successfully.

Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a key feature in a multitude of biologically active molecules, particularly as a hinge-binding motif in kinase inhibitors.[1] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring act as crucial hydrogen bond acceptors and donors, respectively, enabling strong interactions within the ATP-binding sites of various kinases.[1] The conversion of the 2-carboxylic acid derivative to a diverse library of 2-carboxamides is a cornerstone strategy for exploring structure-activity relationships (SAR) and developing novel therapeutic agents for oncology, immunology, and other disease areas.[2]

The Challenge of Amide Bond Formation: A Mechanistic Overview

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction. While thermodynamically favorable, the direct reaction is kinetically slow.[3] This is because the acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.

This guide focuses on two of the most prevalent and effective methodologies for this activation:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): Carbodiimides like EDC are highly effective dehydrating agents. The reaction proceeds through an unstable O-acylisourea intermediate, which is prone to racemization and can rearrange to a stable N-acylurea byproduct.[4] To mitigate these side reactions and enhance efficiency, an additive such as HOBt is used. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then cleanly converted to the desired amide by the amine.[3][4] A key advantage of EDC is that both the reagent itself and its urea byproduct are water-soluble, simplifying their removal during aqueous workup.[4]

  • Uronium/Aminium Salt-Mediated Coupling (HATU): Reagents like HATU are among the most powerful and reliable coupling agents available.[5] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] This process is extremely rapid, highly efficient, and significantly suppresses racemization, making HATU an excellent choice for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines.[5][6]

The general synthetic transformation is depicted below:

Figure 1: General scheme for amide coupling.

Comparative Overview of Protocols

The choice between the EDC/HOBt and HATU methods often depends on the specific substrates, cost considerations, and the scale of the reaction. The following table provides a high-level comparison to guide reagent selection.

ParameterProtocol A: EDC/HOBtProtocol B: HATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive N-Hydroxybenzotriazole (HOBt)None (HOAt is part of the HATU structure)
Base DIPEA or Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Typical Equivalents Acid (1.0), Amine (1.1-1.2), EDC (1.2-1.5), HOBt (1.2-1.5), Base (2.0-3.0)Acid (1.0), Amine (1.1-1.2), HATU (1.1-1.5), Base (2.0-5.0)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Key Advantages Cost-effective; water-soluble byproducts simplify workup.[4]High efficiency, rapid kinetics, low racemization, effective for difficult couplings.[5]
Considerations Potential for N-acylurea byproduct formation; may be less effective for sterically hindered substrates.[4]Higher cost; byproducts (tetramethylurea, HOAt) removed by extraction and chromatography.[5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.

Protocol A: Synthesis using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of amine substrates.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]

  • Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[3]

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[5] These washes serve to remove unreacted amine, HOBt, DIPEA·HCl, and the water-soluble urea byproduct.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide.[3]

Protocol B: Synthesis using HATU

This protocol is recommended for high-efficiency coupling, especially for sterically hindered or electron-deficient amines where other methods may fail.[5][6]

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA (2.0 - 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve the 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Stir the mixture for 15-30 minutes at room temperature. This "pre-activation" step allows for the formation of the reactive OAt-ester.[5]

  • Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.[5]

  • Continue to stir the reaction at room temperature for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than EDC couplings.[7]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove HOAt, tetramethylurea, and excess base.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure product.

Experimental Workflow & Troubleshooting

The following diagram illustrates the general workflow and key decision points for the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Carboxylic Acid, Amine (for EDC) in Anhydrous Solvent activate Add Coupling Reagent (EDC/HOBt or HATU) and Base (DIPEA) start->activate preactivate Pre-activate 15-30 min (HATU Protocol Only) activate->preactivate If HATU add_amine Add Amine (HATU Protocol) react Stir at RT (1-18h) activate->react If EDC preactivate->add_amine add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute, Wash (Acid, Base, Brine) monitor->workup Complete isolate Dry (Na₂SO₄), Filter, Concentrate in vacuo workup->isolate purify Column Chromatography isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: Detailed experimental workflow.

Troubleshooting Common Issues:

  • Low Yield: If the reaction stalls, consider gentle heating (40-50 °C). For difficult substrates, switching from EDC/HOBt to the more powerful HATU reagent is often effective.[6] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

  • Purification Challenges: Azaindole scaffolds can sometimes streak on silica gel due to the basicity of the pyridine nitrogen. If this occurs, consider pre-treating the silica gel with a 1-2% solution of triethylamine in the eluent or adding 0.5-1% triethylamine directly to the mobile phase to improve peak shape.[8] Alternatively, using neutral alumina as the stationary phase can be beneficial.[8]

  • Persistent Impurities: If unreacted starting materials or reagent byproducts (e.g., tetramethylurea from HATU) co-elute with the product, a multi-step purification involving recrystallization followed by chromatography may be necessary.[8]

Characterization

The identity and purity of the final 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: Will confirm the covalent structure of the molecule, showing characteristic shifts for the pyrrolopyridine core and the newly introduced amide functionality.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amide and pyrrole (3400-3200 cm⁻¹) and the C=O stretch of the amide carbonyl (1680-1630 cm⁻¹).[1]

Conclusion

The conversion of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid to its corresponding carboxamides is a fundamental transformation in the synthesis of potential drug candidates. Both the EDC/HOBt and HATU coupling methods provide reliable and effective pathways to achieve this goal. While EDC/HOBt offers a cost-effective solution for many standard couplings, the HATU protocol provides superior efficiency and speed, particularly for more challenging substrates. By understanding the mechanisms and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and successfully synthesize a diverse range of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives for further investigation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]

Sources

Application

Application Note: Reagents and Protocols for the Synthesis of 4-Azaindole-2-Carboxamide Derivatives

Executive Summary & Pharmacological Context The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere of the traditional indole ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere of the traditional indole ring. Its unique electronic profile—acting simultaneously as a hydrogen bond donor (via the pyrrole N-H) and a hydrogen bond acceptor (via the pyridine nitrogen)—makes it highly effective for anchoring molecules within the hinge region of various kinases[1].

Specifically, 4-azaindole-2-carboxamide derivatives have emerged as potent therapeutic agents. They are critical building blocks in the synthesis of antitubercular clinical candidates like TBA-7371 (which targets DprE1)[2], as well as a myriad of selective kinase inhibitors[3]. This technical guide provides a comprehensive, mechanistically grounded overview of the reagents and validated protocols required to synthesize these complex derivatives, moving from core construction to late-stage functionalization.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 4-azaindole-2-carboxamides is typically executed in two distinct phases: the de novo construction of the 4-azaindole core, followed by the functionalization of the C-2 position via an amide coupling reaction.

Phase 1: Core Construction via Bartoli Cyclization

Traditional Fischer indole syntheses often fail or proceed with abysmal yields when applied to azaindoles. The electron-deficient nature of the pyridine ring strongly disfavors the necessary [3,3]-sigmatropic rearrangement. To bypass this, the Bartoli cyclization is the premier method for constructing the 4-azaindole core from readily available 3-nitropyridine derivatives[4].

Causality of Reagent Stoichiometry: The Bartoli reaction strictly requires a minimum of three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide).

  • The first equivalent attacks the nitro group, forming a nitroso intermediate.

  • The second equivalent acts as a reducing agent, generating a magnesium enolate.

  • The third equivalent facilitates the critical [3,3]-sigmatropic rearrangement, driving the cyclization to form the pyrrole ring.

Phase 2: Amide Coupling of 4-Azaindole-2-Carboxylic Acids

Once the 4-azaindole core is synthesized and carboxylated at the C-2 position (typically via C-H lithiation followed by a CO₂ quench), the final step is the amide bond formation.

Causality of Coupling Reagent Selection: 4-Azaindole-2-carboxylic acids exhibit notoriously poor solubility and sluggish reactivity compared to aliphatic carboxylic acids. The electron-withdrawing pyridine nitrogen decreases the nucleophilicity of the carboxylate. Consequently, highly reactive uronium-based coupling reagents like HATU are preferred over traditional carbodiimides (like EDC/DCC). HATU generates a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen of the HOAt leaving group participates in an intramolecular hydrogen-bonding transition state with the incoming amine, drastically accelerating the aminolysis step and minimizing epimerization[5]. For substrates highly sensitive to racemization, DEPBT is an excellent alternative[6].

Workflow Visualization

Pathway N1 3-Nitropyridine Starting Material N2 Vinylmagnesium Bromide (Bartoli Cyclization) N1->N2 N3 4-Azaindole Core N2->N3 N4 C-H Lithiation & CO2 Quench N3->N4 N5 4-Azaindole-2-carboxylic acid N4->N5 N6 Amine + HATU / DIPEA (Amide Coupling) N5->N6 N7 4-Azaindole-2-carboxamide N6->N7

Figure 1: Retrosynthetic and forward workflow for 4-azaindole-2-carboxamide synthesis.

Reagent Matrix for Azaindole Amide Coupling

To optimize the C-2 functionalization, scientists must select the appropriate coupling reagent based on the steric hindrance of the amine and the scale of the reaction.

Coupling ReagentActive IntermediateEquivalentsReaction TimeCausality & Application Notes
HATU HOAt active ester1.1 - 1.51 - 4 hIntramolecular H-bonding accelerates aminolysis. Ideal for sterically hindered 4-azaindoles[5].
EDC / HOBt HOBt active ester1.2 - 2.04 - 12 hWater-soluble byproducts ease workup. Slower reaction; requires excess base.
DEPBT Benzotriazin active ester1.1 - 1.56 - 16 hRemarkable resistance to racemization. Ideal for coupling chiral amines to the azaindole core[6].
T3P Mixed anhydride1.5 - 2.02 - 8 hLow toxicity and easy workup (water-soluble byproducts). Highly recommended for process scale-up.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of the 4-Azaindole Core via Bartoli Cyclization[4]

Objective: Convert 2-methoxy-3-nitropyridine to 7-methoxy-4-azaindole.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere. Add 2-methoxy-3-nitropyridine (10.0 mmol) and anhydrous THF (50 mL).

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents the highly exothermic Grignard reaction from causing uncontrolled polymerization or ring degradation.

  • Grignard Addition: Dropwise, add vinylmagnesium bromide (1.0 M in THF, 35.0 mL, 3.5 equiv) over 30 minutes via a syringe pump.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

    • Self-Validation (IPC): Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the bright yellow nitropyridine starting material.

  • Quench & Workup: Vigorously stir and carefully quench the reaction at -20 °C by adding 20% aqueous NH₄Cl (40 mL). Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the 4-azaindole core.

Protocol B: HATU-Mediated Synthesis of 4-Azaindole-2-Carboxamide[2]

Objective: Couple 4-azaindole-2-carboxylic acid with a primary/secondary amine.

  • Activation: In a dried 50 mL flask, dissolve 4-azaindole-2-carboxylic acid (1.0 mmol) and HATU (1.2 mmol, 1.2 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).

    • Causality: NMP is prioritized over DMF due to its superior ability to disrupt intermolecular hydrogen bonding between azaindole molecules, ensuring complete dissolution of the starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 equiv). Stir at room temperature for 15 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the active HOAt ester.

  • Aminolysis: Add the target amine (1.1 mmol, 1.1 equiv) in one portion. Stir at room temperature for 2–4 hours.

    • Self-Validation (IPC): Analyze via LC-MS. The mass of the active ester intermediate (M+ + 118 for HOAt adduct) should disappear, replaced by the target carboxamide mass.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), water (2 × 15 mL), and brine (15 mL).

    • Causality: The basic NaHCO₃ wash effectively hydrolyzes any unreacted active ester and removes the acidic HOAt byproduct, ensuring high crude purity.

  • Isolation: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify by reverse-phase HPLC or recrystallization depending on the specific derivative's properties.

References

  • 1 - National Institutes of Health (NIH) / PMC 2.3 - MDPI

  • 4 - The Journal of Organic Chemistry (ACS) 4.6 - European Patent Office (EPO) 5.2 - IUCr Journals 6.5 - Google Patents

Sources

Method

Determining the Solubility of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide in DMSO and Water: An Application Note and Protocol

Introduction: The Critical Role of Solubility in Preclinical Research 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Preclinical Research

1H-Pyrrolo[3,2-b]pyridine-2-carboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The journey from a promising lead compound to a viable drug candidate is paved with a series of critical physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations. Among the most fundamental of these is the determination of a compound's solubility. Both aqueous and organic solvent solubility data are indispensable for the design and execution of reliable in vitro and in vivo studies.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for determining the solubility of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide in two of the most commonly used solvents in preclinical research: dimethyl sulfoxide (DMSO) and water. While specific, experimentally-derived solubility values for 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide are not widely published, this guide provides robust, validated protocols to enable researchers to generate this crucial data with high fidelity.

The protocols herein are designed to be self-validating and are grounded in established methodologies. We will delve into the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how."

Part 1: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful polar aprotic solvent, prized for its ability to dissolve a vast array of small molecules, making it a near-universal solvent for compound storage and the preparation of high-concentration stock solutions for biological assays.[1] However, determining the maximum solubility in DMSO is critical, as oversaturation can lead to compound precipitation and inaccurate results in downstream applications.

Protocol 1: Determination of Maximum Solubility in DMSO using the Saturation Method

This protocol outlines a method to determine the maximum solubility of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide in DMSO at ambient temperature.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide (solid)

  • Anhydrous DMSO

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated analytical balance

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Methanol or acetonitrile (for dilution)

Methodology:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide into a 2.0 mL microcentrifuge tube.[1]

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.

    • Vortex the mixture vigorously for 3-5 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[1]

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium.[1] Gentle agitation during this period can be beneficial. This extended incubation is crucial for ensuring that the measured solubility is the thermodynamic solubility.[2]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[1]

  • Sample Preparation and Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the analytical method (e.g., methanol or acetonitrile). A large dilution factor (e.g., 1:1000) will likely be necessary.

    • Prepare a series of calibration standards of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide of known concentrations in the same diluent.

    • Analyze the diluted sample and the calibration standards using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Maximum Solubility:

    • Construct a calibration curve from the analytical data of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the DMSO supernatant by multiplying by the dilution factor. This value represents the maximum solubility of the compound in DMSO under the experimental conditions.

Workflow for DMSO Solubility Determination

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Compound (5-10 mg) add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Supersaturate add_dmso->vortex incubate Incubate for 24h at 25°C vortex->incubate centrifuge Centrifuge at 14,000 rpm incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate Aqueous_Solubility_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_filtration Filtration cluster_analysis Analysis add_buffer 190 µL PBS (pH 7.4) to Filter Plate add_stock Add 10 µL of 10 mM DMSO Stock add_buffer->add_stock shake Shake for 1.5-2h at RT add_stock->shake vacuum Vacuum Filter into Collection Plate shake->vacuum analyze Analyze Filtrate by UV-Vis or LC-MS/MS vacuum->analyze calculate Calculate Kinetic Solubility analyze->calculate

Caption: Workflow for determining the kinetic aqueous solubility using a filter plate assay.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and reporting.

Table 1: DMSO Solubility Data Template

Compound IDBatch IDTemperature (°C)Measured Concentration (mg/mL)Measured Concentration (mM)
1H-Pyrrolo[3,2-b]pyridine-2-carboxamide25

Table 2: Aqueous Solubility Data Template

Compound IDBatch IDBuffer SystempHCo-solvent (%)Temperature (°C)Kinetic Solubility (µM)
1H-Pyrrolo[3,2-b]pyridine-2-carboxamidePBS7.45% DMSO25

Conclusion

The protocols detailed in this application note provide a robust framework for determining the solubility of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide in both DMSO and aqueous buffer systems. Accurate and reproducible solubility data is fundamental to the progression of any compound through the drug discovery pipeline. By understanding and implementing these methodologies, researchers can ensure the integrity of their subsequent biological and pharmacological evaluations, ultimately saving time and resources.

References

  • Millipore Corporation. (n.d.). MultiScreen® Solubility Filter Plate. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5653.

Sources

Application

HPLC method development for 4-azaindole-2-carboxamide purity

Application Note: Overcoming Peak Tailing in the HPLC Purity Analysis of 4-Azaindole-2-Carboxamide Introduction & Analytical Challenges 4-Azaindole-2-carboxamide is a critical building block and pharmacophore in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Peak Tailing in the HPLC Purity Analysis of 4-Azaindole-2-Carboxamide

Introduction & Analytical Challenges

4-Azaindole-2-carboxamide is a critical building block and pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and modulate pharmacokinetic properties. However, the presence of the pyridine-like nitrogen (N4) introduces significant chromatographic challenges. This application note details the development and optimization of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for the purity assessment of 4-azaindole-2-carboxamide. The protocol emphasizes the mechanistic resolution of peak tailing and aligns with the latest ICH Q2(R2) validation guidelines[1].

Physicochemical Profiling & Method Rationale

The fundamental challenge in analyzing basic heterocycles like azaindoles is peak asymmetry (tailing). This phenomenon is primarily caused by secondary retention mechanisms. While the primary retention mechanism is hydrophobic interaction with the C18 stationary phase, the basic nitrogen of the azaindole ring (pKa ~6.9) can undergo strong electrostatic interactions with unbonded, acidic residual silanol groups (Si-O⁻) on the silica support[2].

To engineer a self-validating and robust method, causality dictates two primary interventions:

  • Mobile Phase pH Control: Lowering the mobile phase pH to ~2.5 using Trifluoroacetic Acid (TFA) serves a dual purpose. It fully protonates the azaindole, ensuring a single ionization state for consistent retention, and simultaneously suppresses the ionization of residual silanols (pKa ~3.5–4.5), neutralizing their negative charge and preventing ionic exchange interactions[3].

  • Stationary Phase Selection: Utilizing a highly end-capped, superficially porous particle (SPP) C18 column minimizes the population of accessible silanols. End-capping reagents (e.g., trimethylchlorosilane) sterically block polar analytes from reaching the silica backbone[3].

Method_Rationale Analyte 4-Azaindole-2-carboxamide (Basic N4, pKa ~6.9) Risk Electrostatic Interaction with Residual Silanols Analyte->Risk Causes Tailing Intervention1 Acidic Mobile Phase (pH < 3) Neutralizes Silanols Risk->Intervention1 Mitigated by Intervention2 End-Capped C18 Column Steric Shielding Risk->Intervention2 Mitigated by Outcome Symmetrical Peak (Asymmetry < 1.2) Intervention1->Outcome Intervention2->Outcome

Fig 1. Mechanistic workflow for mitigating peak tailing in basic azaindole derivatives.

Experimental Protocols: A Self-Validating System

A reliable analytical method must possess internal checks to confirm its suitability before data acquisition. This protocol incorporates a System Suitability Test (SST) and a Resolution Mixture to prove specificity against known synthetic precursors.

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (0.05% TFA in Water): Transfer 1000 mL of HPLC-grade water into a clean mobile phase bottle. Add 0.5 mL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.05% TFA in Acetonitrile): Transfer 1000 mL of HPLC-grade Acetonitrile into a clean bottle. Add 0.5 mL of TFA. Mix and degas.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile to match the initial gradient conditions, preventing solvent-induced peak distortion (fronting) of the highly polar analyte.

Step 2: Standard and Sample Preparation

  • System Suitability Standard (SST): Accurately weigh 10.0 mg of 4-azaindole-2-carboxamide reference standard into a 50 mL volumetric flask. Dissolve in 20 mL of diluent with 5 minutes of sonication. Dilute to volume with diluent (Concentration: 0.2 mg/mL).

  • Resolution Mixture: Spike 1.0 mL of the SST solution with 10 µL of a 0.1 mg/mL stock solution of a known synthetic precursor (e.g., 2-amino-3-nitropyridine). This validates the method's resolving power prior to every run.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 50 mL volumetric flask, dissolve, and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter, discarding the first 1 mL.

Step 3: Chromatographic Execution Execute the sequence starting with two blank injections, followed by the Resolution Mixture, six replicate injections of the SST standard, and finally the unknown samples.

Chromatographic Conditions

To achieve optimal separation and peak shape, the following gradient method was established.

ParameterSpecification
Column High-purity End-capped C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.05% TFA in HPLC-grade Water
Mobile Phase B 0.05% TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer and reduces backpressure)
Injection Volume 5 µL
Detection UV Diode Array Detector (DAD) at 254 nm and 280 nm

Gradient Optimization Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 40 60
15.0 10 90
17.0 10 90
17.1 95 5

| 22.0 | 95 | 5 |

Results & Quantitative Data Presentation

The implementation of the acidic mobile phase and end-capped stationary phase successfully neutralized secondary interactions. The 4-azaindole-2-carboxamide peak eluted at approximately 8.4 minutes with an excellent symmetry factor. The resolution mixture demonstrated baseline separation between the main peak and polar synthetic impurities.

Table 1: System Suitability Test (SST) Results (n=6)

ParameterResultAcceptance CriteriaPass/Fail
Retention Time (RT) 8.42 min± 2.0% RSDPass (0.3% RSD)
Peak Tailing (As) 1.12≤ 1.5Pass
Theoretical Plates (N) 42,500≥ 10,000Pass
Resolution (Rs) from Precursor 3.8≥ 2.0Pass
Area % RSD 0.45%≤ 2.0%Pass

Alignment with ICH Q2(R2) Validation Guidelines

This method is designed to be fully compliant with the updated ICH Q2(R2) Validation of Analytical Procedures, which became legally effective in June 2024[4][5]. The guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach.

  • Specificity: Proven via the Resolution Mixture, demonstrating no co-elution with known impurities or degradation products. The use of a Diode Array Detector (DAD) allows for peak purity profiling (spectral homogeneity)[1].

  • Robustness: The method's resilience was tested against deliberate variations in column temperature (± 5 °C) and mobile phase pH, aligning with the risk-based control strategy mandated by ICH Q14 and Q2(R2)[6].

ICH_Validation Phase1 Method Design (QbD Approach) Phase2 Specificity & Range (Impurity Resolution) Phase1->Phase2 Phase3 Accuracy & Precision (Recovery & Repeatability) Phase2->Phase3 Phase4 Lifecycle Management (ICH Q2(R2) / Q14) Phase3->Phase4

Fig 2. Analytical method lifecycle and validation workflow aligned with ICH Q2(R2).

Conclusion

By understanding the physicochemical properties of 4-azaindole-2-carboxamide—specifically the basicity of the N4 nitrogen—analysts can rationally design HPLC methods that bypass common pitfalls like peak tailing. The combination of an acidic chaotropic modifier (TFA) and a highly deactivated stationary phase provides a robust, self-validating system suitable for rigorous pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

Sources

Method

Application Note: Scaffold Hopping to 4-Azaindole-2-Carboxamides for JAK Inhibition

Executive Summary This guide details the rational design, synthesis, and evaluation of 4-azaindole-2-carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) derivatives as inhibitors of the Janus Kinase (JAK) family. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the rational design, synthesis, and evaluation of 4-azaindole-2-carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) derivatives as inhibitors of the Janus Kinase (JAK) family. While 7-azaindole (e.g., Tofacitinib, Decernotinib) is the privileged scaffold for JAK inhibition, the 4-azaindole isomer offers a distinct physicochemical profile and intellectual property (IP) vector. This note provides a protocol for "scaffold hopping" from 7-azaindole to 4-azaindole to modulate solubility, metabolic stability, and selectivity profiles while maintaining hinge-binding competency.

Scientific Rationale: The 4-Azaindole Advantage

The Scaffold Hop (7-Aza vs. 4-Aza)

In kinase drug discovery, the 7-azaindole scaffold typically binds to the ATP hinge region via a bidentate hydrogen bond: the pyrrole NH acts as a donor (to Glu930 in JAK2) and the pyridine N (N7) acts as an acceptor (to Leu932).

The 4-azaindole scaffold shifts the pyridine nitrogen to the 4-position. This alters the electronic distribution and H-bond acceptor vectors.

  • Solubility: 4-azaindoles often exhibit lower logD and higher aqueous solubility compared to their indole counterparts due to the exposed pyridine nitrogen [1].

  • Selectivity: The N4 nitrogen presents a vector that may clash with gatekeeper residues in certain kinases or pick up unique water-mediated networks, as seen in TGFβRI inhibitors [2].

  • 2-Carboxamide Function: In this specific design, the carboxamide at position 2 serves as a "linker" to extend substituents into the solvent-exposed front or to interact with the ribose-binding pocket, depending on the specific binding mode (Type I vs. Type I½).

Structural Logic Diagram

The following diagram illustrates the scaffold hopping logic and the interaction vectors within the JAK ATP-binding pocket.

JAK_Scaffold_Design cluster_0 Reference: 7-Azaindole cluster_1 Target: 4-Azaindole-2-Carboxamide Ref_Scaffold 7-Azaindole Core (Pyrrolo[2,3-d]pyrimidine like) Ref_Bind Hinge Binding: N7 (Acceptor) + NH1 (Donor) Ref_Scaffold->Ref_Bind Tgt_Scaffold 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine) Ref_Scaffold->Tgt_Scaffold Scaffold Hop (Bioisosterism) Pocket JAK ATP Pocket (Glu930 / Leu932) Ref_Bind->Pocket Tgt_Mod 2-Carboxamide (Solvent/Ribose Vector) Tgt_Scaffold->Tgt_Mod Tgt_Prop Properties: Lower LogD Altered pKa Tgt_Scaffold->Tgt_Prop Tgt_Mod->Pocket Alt. Binding Mode

Figure 1: Logic flow for transitioning from a standard 7-azaindole JAK inhibitor to a 4-azaindole-2-carboxamide design.

Protocol: Chemical Synthesis

This protocol outlines a modular synthesis of the 4-azaindole-2-carboxamide core. The 2-position is functionalized via lithiation of the protected scaffold, a method superior to direct electrophilic substitution for this isomer.

Materials
  • Starting Material: 1H-pyrrolo[3,2-b]pyridine (4-azaindole) [CAS: 272-49-1]

  • Protecting Group: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Ethyl chloroformate

  • Amine Partner: Various primary/secondary amines (R-NH2)

Step-by-Step Methodology
Step 1: N-Protection (SEM group)[1]
  • Dissolve 4-azaindole (1.0 eq) in anhydrous DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • QC: Monitor by TLC (Hexane/EtOAc). Product is usually less polar.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4.

Step 2: C2-Lithiation and Carboxylation

Rationale: The N-SEM group directs lithiation to the C2 position via coordination.

  • Dissolve SEM-protected 4-azaindole in anhydrous THF under Argon. Cool to -78°C.

  • Add n-BuLi (1.2 eq) dropwise. Maintain temp < -70°C.

  • Stir at -78°C for 45-60 mins to form the C2-lithio species.

  • Add Ethyl chloroformate (1.5 eq) rapidly.

  • Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract and purify via column chromatography.

Step 3: Amide Coupling & Deprotection
  • Hydrolysis: Treat ethyl ester with LiOH (THF/H2O) to generate the carboxylic acid.

  • Coupling: React acid (1 eq) with Target Amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF.

  • Deprotection: Treat the SEM-protected amide with TFA/DCM (1:1) or TBAF in THF (reflux may be required for complete SEM removal).

  • Final QC: 1H-NMR and LC-MS (>95% purity required for bioassay).

Synthesis_Workflow Start 4-Azaindole Step1 1. NaH, SEM-Cl (N-Protection) Start->Step1 Step2 2. n-BuLi, -78°C 3. ClCO2Et (C2-Functionalization) Step1->Step2 Regioselective Lithiation Step3 4. LiOH (Hydrolysis) 5. HATU, Amine (Coupling) Step2->Step3 Diversity Point Step4 6. TFA or TBAF (Deprotection) Step3->Step4 Final 4-Azaindole-2-Carboxamide Analog Step4->Final

Figure 2: Synthetic route for generating the library of inhibitors.

Protocol: Biochemical Validation (JAK Selectivity)

Once synthesized, compounds must be profiled against JAK1, JAK2, JAK3, and TYK2 to determine potency and isoform selectivity.

Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a peptide substrate. It is preferred for its high sensitivity and resistance to fluorescent interference.

Reagents
  • Enzymes: Recombinant human JAK1, JAK2, JAK3, TYK2 (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure ATP (use Km apparent for each isoform, typically 5-15 µM).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Procedure
  • Compound Prep: Prepare 3-fold serial dilutions of the 4-azaindole derivative in DMSO (10-point curve).

  • Reaction Mix: In a 384-well white plate, add:

    • 2 µL Kinase Buffer (with enzyme).

    • 1 µL Compound (or DMSO control).

    • 2 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis Template

Calculate IC50 using a non-linear regression (4-parameter logistic fit).

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/JAK2)
Ref (Tofacitinib) 3.24.11.6~0.8
4-Aza-001 [Data][Data][Data][Calc]

Protocol: Cellular Assay (STAT Phosphorylation)

Biochemical potency must translate to cellular efficacy. We measure the inhibition of STAT phosphorylation, the direct downstream effector of JAK.

Cell Lines & Stimuli
  • JAK1/3 pathway: TF-1 cells stimulated with IL-2.

  • JAK2 pathway: HEL cells (constitutively active JAK2 V617F) or SET-2 cells.

Procedure (Western Blot Format)
  • Seeding: Seed TF-1 cells (0.5 x 10^6 cells/well) in 6-well plates in low-serum media (starvation) for 4 hours.

  • Treatment: Treat with 4-azaindole compounds for 1 hour.

  • Stimulation: Add IL-2 (100 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

  • Antibodies:

    • Primary: Anti-pSTAT5 (Tyr694) and Anti-Total STAT5.

    • Secondary: HRP-conjugated anti-rabbit.

  • Quantification: Normalize pSTAT signal to Total STAT signal using densitometry.

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: Planar aromatic stacking.

    • Fix: Introduce sp3-rich amines (e.g., morpholine, piperazine) at the 2-carboxamide position. The 4-azaindole N4 is a weak base; ensure the salt form (e.g., HCl or Mesylate) is used for testing if solubility < 10 µM.

  • Issue: Low Potency (IC50 > 1 µM).

    • Cause: The 2-carboxamide vector might be clashing with the "floor" of the ATP pocket.

    • Fix: Attempt "Reverse Amides" (4-azaindole-2-amine coupled to an acid) or extend the linker (N-methyl carboxamide).

References

  • Le, W., et al. (2016).[2] "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Spinks, D., et al. (2023). "Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents." ACS Medicinal Chemistry Letters. Link

  • Vertex Pharmaceuticals. (2012). "Decernotinib (VX-509) and 7-azaindole scaffold analysis." Journal of Medicinal Chemistry. (Contextual reference for 7-azaindole baseline).
  • BMS. (2009). "Discovery of 4-azaindoles as novel inhibitors of c-Met kinase."[3] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

Application Notes and Protocols for the N-alkylation of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Functionalized 4-Azaindoles The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Functionalized 4-Azaindoles

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological building block, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The 2-carboxamide derivative of this scaffold is of particular interest, as the amide functionality provides a key interaction point for various biological targets. N-alkylation of the pyrrole nitrogen (N1) is a critical strategy for modulating the physicochemical properties of these molecules, including their solubility, lipophilicity, and metabolic stability, thereby fine-tuning their pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide to the N-alkylation of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide, offering detailed protocols and exploring the underlying chemical principles.

The Challenge of Regioselectivity in 4-Azaindole Alkylation

The N-alkylation of 1H-pyrrolo[3,2-b]pyridine presents a significant regioselectivity challenge. The molecule possesses two potentially nucleophilic nitrogen atoms: the N1 of the pyrrole ring and the N4 of the pyridine ring. While the pyrrole nitrogen is generally more nucleophilic, the pyridine nitrogen can also undergo alkylation, leading to the formation of a pyridinium salt. The desired outcome for modulating the core scaffold's properties is typically selective alkylation at the N1 position.

Fortunately, the electronic nature of the 4-azaindole system and the presence of the 2-carboxamide group can be leveraged to achieve high N1 selectivity. The pyrrole ring is electron-rich, rendering the N1 position more susceptible to electrophilic attack than the electron-deficient pyridine ring. Furthermore, the carboxamide group at the C2 position can exert a directing effect, favoring N1 substitution. This is likely due to a combination of steric hindrance around the N4 position and the electronic influence of the amide group on the pyrrole ring's reactivity.

The choice of reaction conditions, particularly the base and solvent, is paramount in controlling the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred for deprotonating the N1 position, leading to the formation of the corresponding anion, which then reacts with the alkylating agent.[1] This approach typically favors the thermodynamically more stable N1-alkylated product.[1]

Experimental Protocols for N1-Alkylation

Three robust protocols for the N1-alkylation of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide are presented below. These methods offer a range of options to accommodate different alkylating agents and substrate sensitivities.

Protocol 1: Standard N-Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation, relying on the deprotonation of the pyrrole nitrogen followed by nucleophilic substitution on an alkyl halide.

Rationale:

The use of a strong base like sodium hydride ensures complete deprotonation of the N1 position, forming the highly nucleophilic sodium salt. Anhydrous aprotic solvents like THF or DMF are crucial to prevent quenching of the base and the anionic intermediate. The choice of alkyl halide as the electrophile allows for the introduction of a wide variety of alkyl groups. The reaction is typically conducted at room temperature, although gentle heating may be required for less reactive alkyl halides.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification Start 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide in anhydrous THF Base Add NaH (60% dispersion in mineral oil) Start->Base Stir1 Stir at 0 °C to rt for 30 min Base->Stir1 AlkylHalide Add alkyl halide (e.g., R-Br) Stir1->AlkylHalide Stir2 Stir at rt for 2-16 h AlkylHalide->Stir2 Quench Quench with H₂O Stir2->Quench Extract Extract with EtOAc Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product N1-alkylated product Purify->Product

Caption: Workflow for standard N-alkylation.

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (10 mL per mmol of substrate) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[3,2-b]pyridine-2-carboxamide (1.0 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated product.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction provides a mild and efficient alternative for N-alkylation, particularly when using alcohols as the alkylating agents.[2] This method is advantageous for substrates that are sensitive to the basic conditions of the standard alkylation protocol.

Rationale:

The Mitsunobu reaction proceeds via the in-situ formation of an alkoxyphosphonium salt from an alcohol and a phosphine (typically triphenylphosphine, PPh₃) in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The deprotonated N1 of the 1H-pyrrolo[3,2-b]pyridine-2-carboxamide then acts as a nucleophile, displacing the activated hydroxyl group of the alcohol in an Sₙ2 reaction. This reaction generally proceeds with inversion of stereochemistry at the alcohol's chiral center, if applicable.

Mechanism Diagram:

G PPh3 PPh₃ Betaine Betaine intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium salt Betaine->Alkoxyphosphonium + R-OH Pyrrolo 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide Product N1-alkylated product Pyrrolo->Product + Alkoxyphosphonium salt Alcohol R-OH Byproducts Ph₃P=O + DEAD-H₂ Product->Byproducts

Caption: Simplified Mitsunobu reaction mechanism.

Step-by-Step Procedure:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine-2-carboxamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 mL per mmol of substrate) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the N1-alkylated product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Protocol 3: Phase-Transfer Catalyzed N-Alkylation

Phase-transfer catalysis (PTC) offers an efficient and often more environmentally friendly approach to N-alkylation.[3] This method is particularly useful for reactions involving a solid inorganic base and an organic solvent, facilitating the transfer of the nucleophile into the organic phase.

Rationale:

In this protocol, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase-transfer catalyst. The catalyst transports the deprotonated pyrrolopyridine anion from the solid-liquid interface into the organic phase, where it can react with the alkyl halide. This method often allows for the use of milder bases like potassium carbonate and can sometimes be performed under solvent-free conditions, enhancing its green chemistry profile.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide Reagents Add K₂CO₃, TBAB, and alkyl halide in acetonitrile Start->Reagents Heat Heat to reflux Reagents->Heat Filter Filter solids Heat->Filter After reaction completion Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Product N1-alkylated product Purify->Product

Caption: Workflow for phase-transfer catalyzed N-alkylation.

Step-by-Step Procedure:

  • To a mixture of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide (1.0 eq.) and powdered potassium carbonate (2.0 eq.) in acetonitrile (20 mL per mmol of substrate), add the alkyl halide (1.2 eq.) and tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N1-alkylated product.

Data Presentation: N-Alkylation Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for the N-alkylation of azaindole systems, which can be applied to 1H-pyrrolo[3,2-b]pyridine-2-carboxamide. Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and alkylating agent.

ProtocolBaseSolventAlkylating AgentTemp. (°C)Time (h)Typical Yield (%)Ref.
Standard Alkylation NaHTHF or DMFAlkyl Halide0 to rt2-1670-95[1]
Mitsunobu Reaction -THFAlcohol0 to rt4-2460-90[2]
Phase-Transfer Catalysis K₂CO₃AcetonitrileAlkyl HalideReflux6-2465-90[3]

Conclusion

The N1-alkylation of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide is a key transformation for the diversification of this important heterocyclic scaffold in drug discovery. By carefully selecting the appropriate reaction conditions, high regioselectivity for the desired N1-alkylated product can be achieved. The protocols outlined in this application note provide researchers with a range of reliable methods to synthesize a variety of N-substituted 4-azaindole-2-carboxamides for further biological evaluation.

References

  • Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]

  • Jiang, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. Available at: [Link]

  • Deng, Y., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]

  • O'Donnell, C. J., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WIPO Patent Application WO/2007/012953.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Gomtsyan, A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. WIPO Patent Application WO/2006/063167.
  • O'Shea, P. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1946. Available at: [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Scilit. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11487-11504. Available at: [Link]

  • ResearchGate. (2023). [4+2] Annulation Reaction of Indole‐2‐Carboxamides With Vinylsulfonium Salts: Synthesis of Pyrazinoindolones. Available at: [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamides

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists facing yield bottlenecks during the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives (azaindol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists facing yield bottlenecks during the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives (azaindoles). These scaffolds are highly valued in drug discovery for their bioisosteric relationship to indoles, offering improved aqueous solubility and distinct hydrogen-bonding profiles[1].

However, the electron-deficient nature of the pyridine ring introduces unique synthetic challenges, particularly during core cyclization and subsequent amidation steps. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.

Synthetic Workflow & Mechanistic Pathway

The most robust route to 1H-pyrrolo[3,2-b]pyridine-2-carboxamides typically involves the construction of the azaindole core via a Hemetsberger-Knittel synthesis, followed by saponification and amide coupling[1][2].

SynthesisWorkflow A Substituted Aminopyridine B Hemetsberger-Knittel Condensation A->B Ethyl 2-azidoacetate C Azido Acrylate Intermediate B->C D Thermolysis (Cyclization) C->D Heat (Toluene/Xylene) E 1H-Pyrrolo[3,2-b]pyridine- 2-carboxylic acid D->E Saponification F Amide Coupling (EDC/HOBt or HATU) E->F Base (DIPEA) + Amine G 1H-Pyrrolo[3,2-b]pyridine- 2-carboxamide F->G Target Product

Workflow for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide via Hemetsberger route.

Troubleshooting FAQs

Q1: I am observing a low yield and heavy tar formation during the cyclization step to form the pyrrolopyridine ring. What is causing this?

Root Cause: The thermolysis of the azido acrylate intermediate (Hemetsberger-Knittel synthesis) generates a highly reactive nitrene intermediate. If the reaction temperature is not strictly controlled, or if the concentration is too high, intermolecular nitrene insertion competes with the desired intramolecular cyclization, leading to polymeric "tar"[1]. Furthermore, the electron-withdrawing pyridine nitrogen destabilizes the transition state, making the cyclization slower than standard indole synthesis. Solution:

  • Dilution: Run the thermolysis at high dilution (typically 0.05 M to 0.1 M) in a high-boiling solvent like toluene or xylene.

  • Temperature Control: Ensure the solvent is at a rolling reflux before adding the azido acrylate dropwise. This ensures the intermediate is consumed immediately upon formation, preventing accumulation and subsequent dimerization.

  • Alternative Route: If thermolysis continues to fail, consider a modified Fischer indole synthesis using microwave-assisted conditions with a Brønsted or Lewis acid catalyst (e.g., PPA, ZnCl₂)[3].

Q2: My amidation step using 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is sluggish, yielding less than 40% product. How can I optimize this?

Root Cause: The 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is less nucleophilic and its activated ester is less stable compared to standard benzoic or indole-2-carboxylic acids. This is due to the inductive electron-withdrawing effect of the pyridine nitrogen. Solution: The choice of coupling reagent is critical. For primary amines, an EDC/HOBt system is generally sufficient if pre-activation is allowed[2][4]. However, for secondary, sterically hindered, or weakly nucleophilic amines (e.g., anilines), you must switch to a highly reactive uronium-based coupling agent like HATU. Ensure the reaction is strictly anhydrous, as the active ester is highly susceptible to hydrolysis.

Q3: I am detecting N-acylated or dimerized side products during the amide coupling. How do I prevent this?

Root Cause: The unprotected pyrrole nitrogen (N1) can act as a competing nucleophile if the target amine is sterically hindered or added too late. Solution: Implement a strict "pre-activation" protocol. React the carboxylic acid with the coupling agent (e.g., EDC/HOBt) and base for exactly 30–60 minutes to form the active ester before introducing the amine[2]. If N-acylation persists, you may need to temporarily protect the azaindole nitrogen with a Boc or SEM group, though this adds two synthetic steps.

Quantitative Data: Amide Coupling Condition Matrix

To assist in selecting the optimal amidation conditions, refer to the following self-validating matrix based on empirical optimization studies[2][4].

Coupling ReagentBaseSolventOptimal Amine TypeExpected YieldKey Advantage / Limitation
EDC·HCl / HOBt Et₃N (3.0 eq)DCMPrimary / Aliphatic65–80%Cost-effective; requires pre-activation to avoid side reactions.
HATU DIPEA (3.0 eq)DMFSecondary / Hindered75–90%Highly efficient for sluggish amines; risk of guanidinium byproducts if amine is added late.
T3P (50% in EtOAc)Pyridine (3.0 eq)EtOAc / DCMWeakly Nucleophilic60–75%Exceptional functional group tolerance; slower reaction rate (often requires mild heating).

Experimental Protocol: Optimized Amidation Workflow

This protocol details the optimized synthesis of a substituted 1H-pyrrolo[3,2-b]pyridine-2-carboxamide using the EDC/HOBt method, which balances yield and atom economy for primary amines[2][4].

Reagents Required:

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Target Amine (free base or hydrochloride salt) (1.2–1.5 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: To an oven-dried, nitrogen-purged round-bottom flask, add 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv) and anhydrous DCM to achieve a 0.2 M concentration.

  • Add EDC·HCl (1.5 equiv), HOBt (1.2 equiv), and Et₃N (3.0 equiv) to the suspension.

  • Stir the mixture at room temperature (20–25 °C) for exactly 1 hour. Note: The solution will typically become homogeneous as the active HOBt-ester forms. Do not exceed 1.5 hours to prevent degradation of the active ester.

  • Amine Addition: Add the target amine (1.2–1.5 equiv) in a single portion. If the amine is a hydrochloride salt, add an additional 1.0 equiv of Et₃N.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the consumption of the active ester via LC-MS or TLC (typically 10% MeOH in DCM).

  • Workup: Once complete, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (FCC) using a gradient of 0–5% MeOH in DCM to isolate the pure 1H-pyrrolo[3,2-b]pyridine-2-carboxamide[2].

References

  • [1] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: PMC (National Institutes of Health). URL:

  • [3] Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Source: Benchchem. URL:

  • [2] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: PMC (National Institutes of Health). URL:

  • [4] Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Source: PMC (National Institutes of Health). URL:

Sources

Optimization

Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide by Flash Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the flash chromatographic purification of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the flash chromatographic purification of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide and its derivatives. The inherent polarity and structural features of this scaffold often present unique separation hurdles. This document is structured in a problem-and-solution format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide is highly polar and either streaks badly or remains at the baseline on a standard silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate. How can I achieve good separation?

A1: This is a frequent challenge with polar, nitrogen-containing heterocyclic compounds. The issue often stems from strong interactions between the polar analyte and the acidic silanol groups on the silica surface. Here are several strategies to address this:

  • Incorporate a More Polar Co-solvent: Ethyl acetate alone may not be sufficient to elute your highly polar compound. A common and effective approach is to add a small percentage of methanol to your mobile phase. Start with a mobile phase of 5% methanol in dichloromethane or ethyl acetate and gradually increase the methanol concentration.[1][2]

  • Utilize a Basic Additive: The pyridine and pyrrole nitrogen atoms in your compound can interact strongly with the acidic silica gel, leading to peak tailing and poor resolution. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can mitigate these interactions. A typical starting point is 0.1-1% TEA in your eluent.[2][3][4] For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane.[1]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography can be an excellent alternative.[1] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be effective for purifying basic compounds that are sensitive to silica.[2][3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[5][6] This is particularly useful for compounds that are too polar for reversed-phase and show poor chromatography on normal-phase silica.[5]

Q2: After flash chromatography, my NMR spectrum shows that my desired 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide is present, but it's contaminated with what appears to be a closely related impurity that I couldn't separate. What could be the cause and how can I resolve this?

A2: Co-eluting impurities with similar polarities are a common problem. Here's a systematic approach to troubleshoot and optimize your separation:

  • Optimize Your Solvent System with TLC: Before scaling up to flash chromatography, it is crucial to find a solvent system that provides good separation on a TLC plate. Aim for an Rf value of 0.2-0.3 for your target compound.[3] Experiment with different solvent mixtures and ratios. For example, explore ternary solvent systems like dichloromethane/methanol/triethylamine.

  • Consider Isomeric Impurities: The synthesis of azaindole derivatives can sometimes result in the formation of structural isomers, which can be very difficult to separate by standard flash chromatography.[2] If you suspect an isomeric impurity, you may need to employ a higher resolution technique like High-Performance Liquid Chromatography (HPLC).[2]

  • Multi-Step Purification: A single chromatographic step may not be sufficient to achieve the desired purity. Consider a multi-step purification strategy. For instance, you could perform an initial flash chromatography step to remove the bulk of the impurities, followed by recrystallization or preparative HPLC to isolate the pure compound.[2][4]

Q3: I'm experiencing low recovery of my 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide after flash chromatography. Where could my compound be going?

A3: Low recovery can be attributed to several factors. Here are the most common culprits and how to investigate them:

  • Compound Decomposition on Silica Gel: As mentioned, nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel.[2] To test for this, spot your crude material on a TLC plate, and then spot it again on top of the first spot after letting the initial spot dry (a technique called 2D TLC).[1] If you observe new spots or significant streaking from the origin after developing the plate, your compound is likely degrading. In this case, deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina is recommended.[1][2][3]

  • Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel. This is more likely if your compound is extremely polar. Using a more polar eluent or a different stationary phase can help.

  • Compound Crashing Out on the Column: If your crude material has poor solubility in the loading solvent or the initial mobile phase, it can precipitate at the top of the column, leading to poor separation and recovery. Ensure your sample is fully dissolved before loading. If solubility is an issue, use a stronger solvent for loading, but keep the volume to a minimum.[2]

  • Elution in the Solvent Front: It's possible your compound is much less polar than anticipated in the chosen solvent system and eluted very quickly in the solvent front. Always collect and analyze the first few fractions.[1]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step protocols and explanations for overcoming common purification challenges.

Issue 1: Poor Peak Shape (Tailing or Streaking)

Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.

Root Cause Analysis and Solution Workflow:

Caption: Workflow for troubleshooting poor peak shape.

Detailed Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare the Deactivating Solution: Create a solution of 1-2% triethylamine in your initial, least polar mobile phase.[3] For example, if you are starting with 100% dichloromethane, prepare a solution of 1-2 mL of triethylamine in 98-99 mL of dichloromethane.

  • Column Equilibration: Pack your flash column with silica gel as you normally would.

  • Flush with Deactivating Solution: Pass 2-3 column volumes of the triethylamine-containing solvent through the column. This will neutralize the acidic silanol sites.

  • Re-equilibration: Flush the column with 2-3 column volumes of your initial mobile phase (without triethylamine) to remove any excess base.

  • Load and Run: Proceed with loading your sample and running the flash chromatography with your optimized mobile phase (which may or may not contain a smaller amount of triethylamine).

Issue 2: Compound is "Sticking" to the Column

If your compound is not eluting even with a highly polar mobile phase, it indicates very strong interactions with the stationary phase.

Strategies for Eluting Highly Retained Compounds:

StrategyDescriptionStarting PointConsiderations
Increase Mobile Phase Polarity Gradually increase the percentage of the more polar solvent (e.g., methanol) in your mobile phase.Start with 5% MeOH in DCM, and increase in 5% increments.High concentrations of methanol can sometimes cause silica to dissolve, so use with caution.
Ammonia in Methanol A more aggressive basic modifier for very polar compounds.Prepare a 10% solution of ammonium hydroxide in methanol. Use 1-10% of this solution in dichloromethane.[1]Ammonia is volatile and has a strong odor; work in a well-ventilated fume hood.
Switch to a Different Stationary Phase If normal phase is not working, a different separation mode is necessary.Reversed-Phase (C18): Start with a gradient of 5% to 95% acetonitrile in water. HILIC: Use a polar stationary phase (silica, diol, or amine) with a gradient of acetonitrile and water.[5][6]Reversed-phase and HILIC require different equilibration and sample loading procedures.
Issue 3: Inadequate Separation of Closely Eluting Impurities

Achieving baseline separation of compounds with similar polarities requires careful optimization.

Method Development Workflow for Improved Resolution:

Sources

Troubleshooting

Resolving NMR assignment ambiguity for 4-azaindole isomers

Topic: Resolving NMR Assignment Ambiguity for 4-Azaindole Isomers Ticket ID: NMR-AZA-004 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Introduction Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Assignment Ambiguity for 4-Azaindole Isomers Ticket ID: NMR-AZA-004 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction

Welcome to the Structural Elucidation Support Center. You are likely here because the NMR spectra of your 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold are presenting ambiguities.

Azaindoles are notorious for "spectral mimicry." The four regioisomers (4-, 5-, 6-, and 7-azaindole) share identical molecular weights and similar magnetic environments, yet their biological activities differ drastically (e.g., kinase inhibition selectivity). Misassignment at the early stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide moves beyond basic spectral prediction. It provides a troubleshooting framework based on scalar coupling logic , nitrogen-specific detection , and solvent-induced perturbation .

Module 1: The Isomer Triage (Differentiation)

User Query: "I have synthesized an azaindole derivative, but I am unsure if the cyclization yielded the 4-, 5-, 6-, or 7-isomer. How do I distinguish them using only 1H NMR?"

The Diagnostic Logic

The differentiation relies on the pyridine ring spin system . The position of the pyridine nitrogen (


) dictates the splitting patterns (

-coupling) of the remaining protons.

In 4-azaindole, the nitrogen is at position 4.[1] This creates a specific connectivity for protons H5, H6, and H7.

Comparative Coupling Table

Data based on 500 MHz 1H NMR in DMSO-d6.

IsomerIUPAC NamePyridine ProtonsKey Splitting Pattern (Pyridine Ring)

(Hz)
4-Azaindole 1H-pyrrolo[3,2-b]pyridineH5, H6, H7d, dd, d (Vicinal system)

,

5-Azaindole 1H-pyrrolo[3,2-c]pyridineH4, H6, H7s, d, d (Isolated H4)

6-Azaindole 1H-pyrrolo[2,3-c]pyridineH4, H5, H7d, d, s (Isolated H7)

7-Azaindole 1H-pyrrolo[2,3-b]pyridineH4, H5, H6d, dd, d (Vicinal system)

,

The "Causality" Check (Self-Validation)
  • If you see a singlet in the aromatic region (excluding the pyrrole H2/H3): You likely have the 5- or 6- isomer. The 4- and 7-isomers possess three contiguous protons, meaning every pyridine proton must have at least one ortho-neighbor (doublet or dd).

  • Differentiation of 4- vs 7-azaindole: This is the most common confusion.

    • 4-Azaindole: The proton

      
       to the nitrogen (H5) has a smaller coupling to its neighbor (
      
      
      
      Hz) than the
      
      
      -
      
      
      coupling (
      
      
      Hz).
    • 7-Azaindole: The proton

      
       to the nitrogen (H6) has a smaller coupling (
      
      
      
      Hz), but the order of chemical shifts often differs.
    • Definitive Test: 1D NOE. Irradiating the pyrrole NH will show an NOE to H7 in 4-azaindole, but to H6 (the

      
      -proton) in 7-azaindole? Correction:  In 7-azaindole, the NH is adjacent to the pyridine ring junction, but spatially close to H7? No.
      
    • Correct NOE Logic:

      • 4-Azaindole: NH(1) is close to H7 and H2.[2]

      • 7-Azaindole: NH(1) is close to H6? No, NH(1) is on the pyrrole.[2] In 7-azaindole (pyrrolo[2,3-b]), the N is at 7.[3][4][5] The NH is at 1.[2] The bridge is C3a-C7a. H6 is on the pyridine ring.[2]

      • Refined Rule: In 4-azaindole, NOE from NH(1) -> H7 (the proton on C7). In 7-azaindole, NOE from NH(1) -> H2 (pyrrole) and potentially H7 ? No, 7-azaindole has N at position 7.[3] The proton is at C6. The NOE would be NH -> H2. The distinction is better made via 13C chemical shifts of the bridgehead carbons.

Visual Workflow: Isomer Identification

IsomerID Start Start: 1H NMR Spectrum CheckSinglet Are there any singlets in the pyridine region (7.0 - 9.0 ppm)? Start->CheckSinglet YesSinglet Yes CheckSinglet->YesSinglet NoSinglet No (All d or dd) CheckSinglet->NoSinglet CheckCoupling Analyze Coupling of the Singlet YesSinglet->CheckCoupling CheckVicinal Analyze Vicinal System (H-H-H) NoSinglet->CheckVicinal Isomer5 Isomer 5-Azaindole (H4 is singlet) CheckCoupling->Isomer5 Singlet at ~8.0-9.0 (H4) Isomer6 Isomer 6-Azaindole (H7 is singlet) CheckCoupling->Isomer6 Singlet at ~8.5-9.2 (H7) Isomer4 Isomer 4-Azaindole (J_alpha_beta < J_beta_gamma) CheckVicinal->Isomer4 H5(d)-H6(dd)-H7(d) Isomer7 Isomer 7-Azaindole (Check NOE NH -> H7/H2) CheckVicinal->Isomer7 H4(d)-H5(dd)-H6(d)

Caption: Decision tree for assigning azaindole regioisomers based on 1H NMR multiplicity.

Module 2: The "Black Box" (Quaternary Carbons & Nitrogen)

User Query: "I cannot assign the bridgehead carbons (C3a, C7a) confidently. The HMBC correlations are messy."

The Challenge

In 4-azaindole, C3a and C7a are quaternary. Standard HMBC (


 Hz) often shows correlations from H2, H3, H5, and H7 to both bridgeheads, making them indistinguishable.
The Solution: 1H-15N HMBC

This is the gold standard for heterocycle assignment. You do not need 15N-labeled material; natural abundance (0.37%) is sufficient with a modern cryoprobe (approx. 15-30 min acquisition).

Why it works (Causality):

Nitrogen chemical shifts are vastly more sensitive to electronic environment than Carbon or Proton.

  • Pyrrole Nitrogen (N1): Shielded region (

    
     to 
    
    
    
    ppm relative to
    
    
    ).
  • Pyridine Nitrogen (N4): Deshielded region (

    
     to 
    
    
    
    ppm relative to
    
    
    ).

Note: If referencing to liquid


 (0 ppm), Pyrrole N is ~140 ppm and Pyridine N is ~280 ppm.
Assignment Workflow
  • Run 1H-15N HMBC.

  • Identify N1 (High field) and N4 (Low field).

  • Trace Correlations:

    • H2 and H3 will correlate strongly to N1 .

    • H5 (and weakly H3/H7) will correlate to N4 .

    • Crucially:H5 is the doublet adjacent to the pyridine nitrogen. Confirming H5 confirms the orientation of the pyridine ring.

Visual Workflow: Quaternary Assignment

Quaternary Input Ambiguous C3a/C7a Exp Run 1H-15N HMBC Input->Exp N1 N1 (Pyrrole) ~140 ppm (NH3 scale) Exp->N1 N4 N4 (Pyridine) ~280 ppm (NH3 scale) Exp->N4 Corr1 Correlates to H2, H3 N1->Corr1 Corr2 Correlates to H5 N4->Corr2 Result H5 Identified -> Defines C5 -> Defines C6/C7 Corr2->Result

Caption: Logic flow for using 15N detection to anchor the proton assignment in 4-azaindole.

Module 3: Troubleshooting Common Artifacts

User Query: "My signals are extremely broad, and some carbons are missing in the 13C spectrum."

Issue 1: Tautomeric Exchange

The pyrrole N-H proton is acidic and liable to exchange with residual water or undergo tautomerism.

  • Symptom: Broad N-H singlet; broadening of H2/H3/H7 due to intermediate exchange rates.

  • Fix: Switch from CDCl3 to DMSO-d6 . DMSO forms strong hydrogen bonds with the NH, "locking" it in place and sharpening the spectrum.

Issue 2: Quadrupolar Broadening

Nitrogen (


, 99.6% abundance) is a quadrupolar nucleus (

). It relaxes efficiently, shortening the

of attached or nearby nuclei.
  • Symptom: Carbon signals adjacent to N4 (C3a, C5) appear broad or disappear in the noise.

  • Fix:

    • Increase Relaxation Delay (d1): Set to 2-3 seconds.

    • Lower Temperature: Sometimes slows exchange, but for quadrupolar issues, higher temperature often sharpens lines by averaging environments (use with caution).

    • The "TFA Trick": Add a drop of Trifluoroacetic Acid (TFA-d).

      • Mechanism: Protonation of the pyridine nitrogen (N4).

      • Effect: This breaks self-association aggregates and dramatically shifts the N4 signal. Warning: This changes chemical shifts significantly (see References).[6][7]

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" 1H-15N HMBC

Use this when carbon assignments are ambiguous.

  • Sample Prep: Dissolve 10-20 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl3 if possible to minimize exchange broadening).

  • Pulse Sequence: Select hmbcgpndqf (Bruker) or gHMBCAD (Agilent).

  • Parameter Setup:

    • Nucleus: F1 = 15N, F2 = 1H.

    • Spectral Width (F1): 400 ppm (center at 200 ppm relative to liq. NH3). This covers both pyrrole and pyridine regions.[8]

    • CNST13 (J-coupling): Set to 6-8 Hz . (2-bond and 3-bond N-H couplings in heterocycles are typically 5-10 Hz).

    • Scans: Minimum 32 (for >10mg sample) or 128 (for <5mg).

  • Processing:

    • Use Linear Prediction (LP) in F1 to improve resolution.

    • Reference: Calibrate the DMSO solvent residual peak in 1H. 15N is referenced indirectly (

      
       ratio).
      
Protocol B: The "TFA Shift" Experiment

Use this to confirm the presence of a basic pyridine nitrogen.

  • Acquire a standard 1H NMR in CDCl3 or DMSO-d6.

  • Add 1-2 drops of TFA-d (deuterated trifluoroacetic acid) to the NMR tube.

  • Shake and re-acquire.

  • Analysis:

    • The signal for H5 (adjacent to N4) will shift downfield (deshielded) by ~0.5 - 1.0 ppm due to the positive charge on N4.

    • The 15N signal for N4 will shift upfield (shielded) by ~80-100 ppm. This counter-intuitive "protonation shielding" is characteristic of pyridine-type nitrogens [1].

References

  • Marek, R., & Lyčka, A. (2002). "15N NMR spectroscopy in structural analysis." Current Organic Chemistry, 6(1), 35-66.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 63(4), 543-585.

  • SDBS (Spectral Database for Organic Compounds). "1H-Pyrrolo[3,2-b]pyridine spectra." National Institute of Advanced Industrial Science and Technology (AIST).

Disclaimer: This guide assumes standard 4-azaindole substitution patterns. Heavily substituted derivatives may exhibit steric perturbations affecting coupling constants.

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 1H-Pyrrolo[3,2-b]pyridine Derivatives

Welcome to the Technical Support Center for 1H-Pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) derivatives. These compounds are highly privileged scaffolds in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) derivatives. These compounds are highly privileged scaffolds in medicinal chemistry and drug discovery. However, their unique electronic topology makes them inherently susceptible to specific oxidative degradation pathways during routine storage and handling.

This guide provides deep mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your 4-azaindole libraries.

Mechanistic Causality of Degradation

The instability of 1H-pyrrolo[3,2-b]pyridine arises from the juxtaposition of two electronically distinct fused rings:

  • The Electron-Deficient Pyridine Ring: The nitrogen atom at the 4-position withdraws electron density but remains susceptible to moderate oxidation by ambient oxygen or solvent-borne peroxides, leading to the formation of pyridine-N-oxide derivatives (e.g., 1H-pyrrolo[3,2-b]pyridine 4-oxide)[1][2].

  • The Electron-Rich Pyrrole Ring: The C2 and C3 positions of the pyrrole ring are highly nucleophilic. Exposure to air, light, or trace transition metals can induce single-electron oxidation at these sites. This generates radical intermediates that rapidly couple to form dimers, tetramers, or irreversible polymeric "tar"[3][4].

Degradation Pathways and Mitigation Workflow

G A 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Core B1 Exposure to Ambient O2 A->B1 B2 Photo-oxidation (UV/Light) A->B2 B3 Protic/Oxygenated Solvents A->B3 C1 Pyridine N-Oxide Formation (+16 Da Mass Shift) B1->C1 C2 Pyrrole Ring Oxidation (C2/C3 Radical Formation) B1->C2 B2->C2 B3->C1 D1 Oligomerization / Tar Formation (Irreversible Degradation) C2->D1 E1 Inert Atmosphere (Argon/N2) E1->B1 Prevents E2 Amber Vials & -20°C Storage E2->B2 Prevents E3 Degassed, Anhydrous Solvents E3->B3 Prevents

Workflow of 4-azaindole oxidative degradation pathways and corresponding preventative measures.

Troubleshooting Guides & FAQs

Q1: My solid 4-azaindole derivative turned from off-white to yellow/brown after a few months on the shelf. Is it still usable? A: The color change is a macroscopic indicator of oxidative degradation, most likely due to oxidative oligomerization at the highly reactive C2/C3 positions of the pyrrole ring[4]. While the bulk purity by NMR might still appear high (>95%), even trace amounts of these conjugated oligomers can severely poison palladium catalysts in downstream cross-coupling reactions or cause false positives in sensitive fluorometric biological assays. Action: Do not use the discolored batch for critical steps. Purify the compound (see Protocol 2) and strictly transition to storing the solid under an inert atmosphere (Argon) at -20°C in amber vials.

Q2: I prepared a 10 mM stock solution of my 1H-pyrrolo[3,2-b]pyridine compound in DMSO and stored it at -20°C. After a month, LC-MS shows a +16 Da mass shift. What happened? A: The +16 Da shift is the classic signature of N-oxide formation (yielding 1H-pyrrolo[3,2-b]pyridine 4-oxide)[2]. DMSO is highly hygroscopic and, over time, absorbs moisture and ambient oxygen, generating trace dimethyl sulfone and peroxides. Furthermore, repeated freezing and thawing of DMSO introduces fresh oxygen into the solvent matrix, accelerating the oxidation of the pyridine nitrogen[1]. Action: For long-term solution storage, use rigorously degassed solvents. Aliquot the stock into single-use vials to completely avoid freeze-thaw cycles.

Q3: How can I chemically modify my 4-azaindole scaffold to improve its oxidative stability during the drug development phase? A: If your Structure-Activity Relationship (SAR) permits, blocking the highly reactive C3 position with a bulky or electron-withdrawing group (e.g., a tert-butyl group, halogen, or cyano group) significantly improves air stability. This modification sterically and electronically hinders the initial radical formation required for oxidative oligomerization[4].

Quantitative Data: Storage Conditions vs. Stability

To optimize your library management, refer to the following empirical stability data for unsubstituted and lightly substituted 4-azaindoles.

Storage StateTemperatureAtmosphereContainer TypeEstimated Stability (T95)*Primary Degradation Risk
Solid Powder 25°CAmbient AirClear Glass< 3 MonthsPhoto-oxidation, N-oxide formation
Solid Powder -20°CArgon / N2Amber Glass> 24 MonthsNegligible
DMSO Solution 25°CAmbient AirClear Glass1 - 2 WeeksRapid N-oxidation, Peroxide attack
DMSO Solution -20°CAmbient AirClear Glass1 - 3 MonthsDissolved O2 oxidation (Freeze-thaw)
Degassed THF -20°CArgon / N2Amber Glass> 6 MonthsTrace peroxide accumulation

*T95 represents the estimated time until the compound purity drops below 95%.

Experimental Protocols

Protocol 1: Preparation of Inert, Degassed Storage Aliquots

This protocol utilizes a self-validating system to ensure oxygen exclusion during long-term storage.

  • Solvent Degassing (Freeze-Pump-Thaw): Place the desired storage solvent in a heavy-walled Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath. Open the flask to a high vacuum for 5 minutes. Isolate the flask from the vacuum and thaw the solvent in a room-temperature water bath. Repeat this cycle 3 times until no gas bubbles evolve during the thawing phase.

  • Vial Preparation: Utilize amber glass vials to block UV-induced photo-oxidation. Bake the vials in a drying oven at 120°C for at least 4 hours to remove surface moisture.

  • Transfer: Transfer the 4-azaindole derivative into the vials. If preparing solutions, add the degassed solvent under a positive, continuous stream of Argon.

  • Purging and Sealing: Purge the headspace of the vial with a gentle stream of Argon for 30 seconds. Cap immediately with a PTFE-lined septum cap.

  • System Validation: Prepare a parallel control vial containing the same solvent and a trace amount of a redox indicator (e.g., resazurin). If the indicator changes color over the storage period, your septum seal has failed, indicating oxygen intrusion.

Protocol 2: Recovery and Purification of Oxidized 4-Azaindoles

Use this protocol to salvage degraded batches.

  • TLC Validation: Spot the degraded sample alongside a pure reference standard (if available) on a silica gel TLC plate. Elute with 50% Ethyl Acetate in Hexanes. N-oxides will appear significantly more polar (lower Rf) than the parent 4-azaindole. Oligomeric "tars" will typically remain stuck at the baseline.

  • Column Chromatography: Dissolve the degraded mixture in a minimal volume of dichloromethane (DCM). Dry-loading onto silica gel is recommended if the compound is poorly soluble.

  • Elution: Run a flash chromatography column using a gradient of Hexanes/Ethyl Acetate. The parent 4-azaindole will elute first.

  • Reduction of N-oxides (Optional): If the N-oxide byproduct is collected in high yield, it can be chemically reduced back to the parent 4-azaindole by treating the isolated fraction with Phosphorus trichloride (PCl3) in DCM at 0°C, followed by careful basic workup[1].

References

1. 2. 3. 4.

Sources

Troubleshooting

Enhancing cell permeability of 4-azaindole-2-carboxamide analogs

Welcome to the Advanced Application Support Portal . As a Senior Application Scientist, I have designed this technical troubleshooting center specifically for researchers and drug development professionals working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal . As a Senior Application Scientist, I have designed this technical troubleshooting center specifically for researchers and drug development professionals working with the 4-azaindole-2-carboxamide pharmacophore.

While the 4-azaindole scaffold is a privileged structure—often utilized for its superior kinase hinge-binding properties and metabolic stability compared to standard indoles—the introduction of the N4 nitrogen and the 2-carboxamide motif frequently introduces severe permeability bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these challenges.

Section 1: Troubleshooting Guides & FAQs

Q1: My 4-azaindole-2-carboxamide has single-digit nanomolar biochemical potency but fails to show efficacy in cellular assays. What is the primary cause? The Causality: The discrepancy between biochemical and cellular potency is typically driven by poor passive membrane diffusion. The 4-azaindole core possesses a high Topological Polar Surface Area (TPSA). The N4 atom acts as a strong hydrogen-bond (H-bond) acceptor, while the pyrrole NH and the carboxamide NH₂ act as H-bond donors. The high desolvation energy required to drag these unmasked polar groups through the lipophilic core of the cell membrane drastically reduces apparent permeability (


)[1].
The Solution:  You must lower the desolvation penalty. If the carboxamide NH is not essential for target binding, consider N-methylation. If it is essential, explore the introduction of adjacent substituents (e.g., a fluorine or methoxy group at the C3 position) to induce an Intramolecular Hydrogen Bond (IMHB). This temporarily masks the H-bond donor during membrane transit without permanently altering the pharmacophore.

Q2: We attempted N-methylation of the 2-carboxamide to improve permeability, but we lost target affinity. What alternative strategies can improve permeability? The Causality: The carboxamide NH is often critical for hinge-region binding in kinases (e.g., TGFβRI)[2]. Methylating it destroys this critical interaction, leading to a loss of potency. The Solution: Shift your focus to the azaindole core. The substitution of an indole with a 4-azaindole scaffold often dramatically improves aqueous solubility and metabolic stability, but can reduce passive permeability[3]. To counter this, employ steric shielding . Adding a bulky, lipophilic group near the N4 position can sterically hinder water molecules from solvating the nitrogen, effectively reducing the localized polarity and improving passive diffusion without disrupting the carboxamide's binding geometry. Systematic medicinal chemistry exploration using this approach has successfully yielded highly permeable 1,4-azaindole clinical candidates[4].

Q3: My compound shows an Efflux Ratio (ER) > 5 in Caco-2 cells. How do I definitively determine if this is transporter-mediated, and how do I design around it? The Causality: 4-azaindoles are frequently recognized by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) due to their basicity, planar aromatic surface, and H-bond acceptor count. The Solution: First, validate the efflux using the protocol provided in Section 3. If confirmed, the medicinal chemistry strategy should focus on reducing the


 of the azaindole system. Introducing electron-withdrawing groups (e.g., fluorination at C5 or C6) reduces the electron density of the aromatic system, lowering transporter affinity while maintaining the core scaffold.

Section 2: Quantitative Data Presentation

To understand the baseline behavior of the azaindole scaffold, it is crucial to compare its physicochemical metrics against the parent indole. The table below summarizes how scaffold morphing impacts permeability, solubility, and metabolic stability.

Table 1: Comparative Permeability and Physicochemical Metrics of Indole vs. Azaindole Scaffolds

Scaffold TypeCompound ExampleCaco-2

(A→B) (

cm/s)
Aqueous Solubility (µg/mL)Metabolic Half-life (HLM, min)Primary Liability
Indole Prototype Indole 1116.91616.9Poor solubility, rapid metabolism[3]
4-Azaindole 4-Azaindole 127.6932> 100Reduced passive permeability[3]
7-Azaindole 7-Azaindole 1516.893649.5Efflux liability depending on R-groups[3]
Optimized 4-Azaindole Compound 2 (TB Candidate)> 20.0 (High)> 1000> 120None (Optimized for oral bioavailability)[4]

Insight: Notice how moving from an indole to a 4-azaindole increases solubility by ~58x and drastically improves metabolic stability, but cuts passive permeability in half. Your optimization goal is to recover that


 without losing the solubility gains.

Section 3: Self-Validating Experimental Protocol

To ensure your permeability data is trustworthy, you must use a self-validating system . A standard Caco-2 assay is insufficient if it cannot distinguish between poor passive permeability, active efflux, compound precipitation, or non-specific binding.

Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay with Efflux Interrogation

Step 1: Cell Seeding & Monolayer Maturation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates at a density of

    
     cells/cm².
    
  • Culture for 21 days to ensure full differentiation and expression of apical efflux transporters (P-gp, BCRP).

Step 2: Monolayer Integrity Validation (Internal Control)

  • Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω·cm².

  • Self-Validation: Co-dose Lucifer Yellow (LY) (100 µM) with your test compound. LY is a paracellular marker. If LY

    
     > 
    
    
    
    cm/s at the end of the assay, the monolayer was compromised by your compound's toxicity, and the data must be discarded.

Step 3: Compound Preparation & Dosing

  • Prepare the 4-azaindole-2-carboxamide analog at 10 µM in HBSS buffer (pH 7.4) containing maximum 1% DMSO to prevent precipitation.

  • Add the dosing solution to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

Step 4: Efflux Interrogation (The Causality Check)

  • Run a parallel set of wells where the test compound is co-incubated with Elacridar (2 µM) , a potent dual inhibitor of P-gp and BCRP.

  • Why? If the Efflux Ratio (ER =

    
     B→A / 
    
    
    
    A→B) is > 2.5 in the standard assay but drops to < 1.5 in the presence of Elacridar, you have definitively proven transporter liability rather than a passive diffusion issue.

Step 5: Sampling & Mass Balance Calculation

  • Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes to ensure linear sink conditions.

  • Self-Validation: Calculate the Mass Balance (Recovery %). (Total compound in donor + receiver + cell lysate) / Initial dose. If recovery is < 80%, your compound is precipitating or binding to the plastic, and the

    
     value is artificially low.
    

Section 4: Visualizations & Workflows

To streamline your troubleshooting process, utilize the following logical workflows.

Optimization Start 4-Azaindole-2-carboxamide Hit Compound CheckPerm Caco-2 Assay Papp & Efflux Ratio Start->CheckPerm LowPerm Low Permeability (Papp < 5 x 10^-6 cm/s) CheckPerm->LowPerm Passive Diffusion Issue HighEfflux High Efflux Ratio (ER > 3) CheckPerm->HighEfflux Transporter Liability Strat1 Reduce TPSA: Mask H-Bond Donors LowPerm->Strat1 Strat3 Intramolecular H-Bonding: Conformational Locking LowPerm->Strat3 Strat2 Steric Shielding: Substituents at C3/C5 HighEfflux->Strat2 HighEfflux->Strat3

Workflow for diagnosing and optimizing 4-azaindole permeability bottlenecks.

Caco2Logic Start Calculate Papp (A->B) and Efflux Ratio (ER) CheckER Is ER > 2.5? Start->CheckER Passive Passive Permeability Issue CheckER->Passive No (ER < 2.5) Efflux Active Efflux Suspected CheckER->Efflux Yes (ER > 2.5) AddInhibitor Run Assay + Elacridar (P-gp/BCRP Inhibitor) Efflux->AddInhibitor CheckReversal Does ER drop to < 1.5? AddInhibitor->CheckReversal ConfirmedEfflux Confirmed Transporter Liability CheckReversal->ConfirmedEfflux Yes FalseEfflux Investigate Solubility / Protein Binding CheckReversal->FalseEfflux No

Logical decision tree for self-validating Caco-2 efflux interrogation.

References

  • Source: nih.
  • Source: pharmablock.
  • Source: nih.
  • Source: dndi.

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide vs. 7-Azaindole Scaffolds

Executive Summary In medicinal chemistry, the bioisosteric replacement of indole rings with azaindoles has revolutionized the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of indole rings with azaindoles has revolutionized the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. As a Senior Application Scientist, I frequently observe drug development programs stalling due to improper scaffold selection.

This guide provides an objective, data-driven comparison between two critical isomeric scaffolds: 1H-pyrrolo[3,2-b]pyridine-2-carboxamide (a 4-azaindole derivative) and the widely utilized 7-azaindole (1H-pyrrolo[2,3-b]pyridine). By analyzing their structural electronics, target-specific potencies, and experimental validation workflows, this guide serves as an authoritative resource for researchers optimizing lead compounds.

Structural & Electronic Divergence: The Causality of Potency

The fundamental difference between these two scaffolds lies in the position of the nitrogen atom within the fused pyridine ring. This single atomic shift dictates the molecule's charge density, dipole moment, and hydrogen-bonding geometry[1].

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): Features the nitrogen atom at position 7. This creates a highly favorable, contiguous bidentate hydrogen bond donor-acceptor motif (N1-H and N7) that perfectly mimics the interactions of ATP within the hinge region of kinases[2].

  • 4-Azaindole (1H-pyrrolo[3,2-b]pyridine): Features the nitrogen at position 4. In derivatives like 1H-pyrrolo[3,2-b]pyridine-2-carboxamide, the spatial separation between the N4 acceptor and the N1-H donor disrupts this bidentate motif. Furthermore, the electron density at C4 and C6 is altered, leading to potential steric clashes and electrostatic repulsion when binding to targets evolutionarily adapted for 7-azaindole[1][3].

BindingLogic A 7-Azaindole Scaffold (1H-pyrrolo[2,3-b]pyridine) C Bidentate H-Bonding (Donor/Acceptor pair) A->C Favorable N7 position B 4-Azaindole Scaffold (1H-pyrrolo[3,2-b]pyridine) D Disrupted H-Bonding (Steric/Electronic mismatch) B->D Altered N4 position E Displacement of Unfavorable Hinge Water Molecules C->E G Loss of Activity / Weak Inhibition D->G F High Potency Target Inhibition (e.g., Kinases, CB2R) E->F

Logical relationship between azaindole nitrogen positioning and target binding potency.

Comparative Potency Analysis: Target-Specific Case Studies

The isomeric shift from a 7-azaindole to a 4-azaindole core has profound pharmacological consequences across multiple therapeutic targets.

  • Case Study A: Cannabinoid Type 2 (CB2) Receptor Agonism In the development of selective CB2 receptor agonists, the positioning of the nitrogen atom is a critical determinant of potency. Studies evaluating amidoalkylazaindoles demonstrated that 7-azaindole analogues are the most potent and selective for the CB2 receptor. Conversely, shifting the core to a 4-azaindole (such as the specific derivative N-((3s,5s,7s)-adamantan-1-yl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamide) results in an almost complete loss of CB2 agonistic activity[4].

  • Case Study B: Kinase Hinge Binding (AAK1 & PDE4B) 7-azaindole is a privileged scaffold for kinase inhibition due to its ability to displace thermodynamically unfavorable water molecules in the hinge region[2]. When evaluating inhibitors for adaptor protein-2 associated kinase 1 (AAK1), 7-azaindole derivatives exhibited low nanomolar binding affinity (IC50 = 4 nM). Modifying the scaffold by shifting the nitrogen position resulted in a massive (up to 1000-fold) decrease in binding affinity, primarily driven by electrostatic repulsion with key active-site residues like Cys129[3]. Similarly, in PDE4B targeting, 1H-pyrrolo[2,3-b]pyridine derivatives showed potent inhibition (IC50 = 0.48 μM), while their 1H-pyrrolo[3,2-b]pyridine counterparts were entirely inactive[2].

Quantitative Data Comparison

Scaffold CoreSpecific Derivative TestedTargetPotency / ActivityReference
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)7-azaindole adamantyl analogueCB2 ReceptorHighly Potent Agonist (EC50 ~ 0.032 - 0.65 μM)[4]
4-Azaindole (1H-pyrrolo[3,2-b]pyridine)1H-pyrrolo[3,2-b]pyridine-2-carboxamide analogueCB2 ReceptorInactive / Loss of Agonism[4]
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)1H-pyrrolo[2,3-b]pyridine derivativePDE4BPotent Inhibition (IC50 = 0.48 μM)[2]
4-Azaindole (1H-pyrrolo[3,2-b]pyridine)N-methylated 1H-pyrrolo[3,2-b]pyridinePDE4BInactive[2]
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)3,4-dimethoxyphenyl-7-azaindoleAAK1 KinaseLow Nanomolar Affinity (IC50 = 4 nM)[3]

Experimental Methodologies: Self-Validating Protocols

To objectively compare the potency of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide and 7-azaindole derivatives, researchers must employ a self-validating experimental system. The following protocol ensures that observed potency differences are due to true target engagement rather than assay artifacts.

Protocol: High-Throughput Radioligand Binding & Functional Validation
  • Step 1: Compound Solubilization & Quality Control

    • Action: Dissolve compounds in 100% DMSO to a 10 mM stock. Ensure the final assay DMSO concentration remains <1%.

    • Causality & Validation: Purity must be confirmed via LC-MS (>95%). A vehicle-only (DMSO) control is strictly mandatory to establish the baseline signal, ensuring that any observed inhibition is compound-driven and not due to solvent-induced protein denaturation.

  • Step 2: Target Incubation

    • Action: Incubate the target protein (e.g., CB2 receptor membranes) with a known radioligand (e.g., [3H]-CP55,940) and the test azaindole across a 10-point concentration gradient (0.1 nM to 10 μM).

    • Causality & Validation: Using a 10-point gradient validates the dose-dependency of the interaction, ruling out false positives from compound aggregation. A known potent 7-azaindole must be included as a positive control to validate assay sensitivity and dynamic range.

  • Step 3: Signal Detection & IC50/EC50 Calculation

    • Action: Measure radioligand displacement using a scintillation counter. Calculate IC50 using non-linear regression analysis.

    • Causality & Validation: If a 4-azaindole derivative shows no displacement, the positive control confirms the assay is functioning normally, validating the true loss of potency rather than an assay failure.

  • Step 4: Orthogonal Validation via Free Energy Perturbation (FEP)

    • Action: Conduct computational FEP to calculate the relative binding free energy (ΔΔG) between the 7-azaindole and 4-azaindole isomers.

    • Causality & Validation: FEP provides a thermodynamic explanation for the in vitro results, confirming whether the loss of potency is due to unfavorable water displacement or steric clashes, thereby self-validating the physical assay[2].

Workflow Step1 Compound Synthesis & Purification (>95%) Step2 In Vitro Target Assay (Radioligand/FRET) Step1->Step2 Step3 Dose-Response Curve (IC50/EC50 Calculation) Step2->Step3 Step4 Orthogonal Validation (FEP / Crystallography) Step3->Step4

Step-by-step experimental workflow for validating azaindole scaffold potency.

Strategic Recommendations

When designing novel therapeutics, the 7-azaindole scaffold remains the superior starting point for kinase hinge-binding and specific GPCR targets due to its optimal bidentate hydrogen-bonding profile. While 1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives offer unique intellectual property space, researchers must be prepared for significant potency drop-offs and should utilize FEP modeling early in the pipeline to predict steric and electronic mismatches before committing to synthesis.

References

  • [2] Title: 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide | 146767-59-1 | Benchchem Source: benchchem.com URL:

  • [4] Title: Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility - NIH Source: nih.gov URL:

  • [3] Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC Source: nih.gov URL:

  • [1] Title: Product Class 22: Azaindoles and Their Derivatives Source: thieme-connect.de URL:

Sources

Comparative

Structural Elucidation of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 1H-Pyrrolo[3,2-b]...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide, a scaffold of significant interest due to its potential biological activities, precise structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the most appropriate method for their needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[1][2] It provides a detailed atomic-level map, revealing not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and stereochemistry.[3][4][5] This technique is non-destructive and can provide a wealth of information that is often unattainable by other methods.[2][4]

The Crystallization Bottleneck: From Solution to a Well-Ordered Lattice

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[1][6] This process, often considered both an art and a science, involves the slow and controlled precipitation of a solid from a supersaturated solution.[7][8] The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Crystallization of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide

  • Purification: Begin with a highly purified sample of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide (>98%). Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.[7]

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent. Place this drop on a siliconized coverslip. Invert the coverslip over a well containing a larger volume of a less volatile solvent in which the compound is insoluble.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

  • Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and a size of 0.1-0.3 mm), carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.

From Diffraction to Structure: The X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can commence.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream of the diffractometer (typically 100 K).

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters, crystal system, and space group.[9]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[9] The exposure time and rotation angle per frame are optimized to obtain good signal-to-noise and a complete dataset.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.[9]

  • Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[3][9]

  • Structure Validation: The final structure is validated using crystallographic software to check for geometric reasonability and overall quality of the fit between the model and the data.

X-ray_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Purification High Purity Compound Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Crystal_Harvesting Crystal Harvesting & Mounting Crystallization->Crystal_Harvesting Unit_Cell Unit Cell Determination Crystal_Harvesting->Unit_Cell Data_Collection Full Data Collection Unit_Cell->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Complementary Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides unparalleled detail in the solid state, NMR spectroscopy and mass spectrometry offer crucial insights into the structure and properties of molecules in solution and the gas phase, respectively.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[12][13] For 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide, ¹H and ¹³C NMR would confirm the presence of the pyrrolopyridine core and the carboxamide substituent. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish through-bond connectivities and confirm the isomeric form of the pyrrolopyridine ring system.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[14] High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence.[15] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific information required and the nature of the sample.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionGas phase (from solid or solution)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation
Key Advantage Unambiguous structural determination[10]Provides data on solution-state conformation and dynamicsHigh sensitivity and requires very small sample amounts
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[1][6]Provides an average structure in solution; less precise than X-ray[12]Does not provide detailed 3D structural information
Typical Sample Amount ~1-10 mg (for crystallization)~1-5 mg<1 mg

digraph "Decision_Flowchart" {
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Start [label="Structural Validation of\n1H-Pyrrolo[3,2-b]pyridine-2-carboxamide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Question1 [label="Need Absolute 3D Structure?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Question2 [label="Single Crystal Available?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Question3 [label="Need Solution Conformation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Question4 [label="Need Molecular Formula?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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Caption: Decision flowchart for selecting a structural validation technique.

Conclusion

For the definitive structural validation of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide, single-crystal X-ray crystallography is the unparalleled gold standard, providing an unambiguous three-dimensional atomic arrangement. However, the successful application of this technique is contingent on the ability to grow high-quality single crystals. NMR spectroscopy and mass spectrometry serve as essential and complementary techniques.[10][11][12][13] NMR confirms the chemical structure and provides insights into the molecule's behavior in solution, while mass spectrometry verifies the elemental composition. A comprehensive structural characterization of a novel compound like 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide is best achieved through the synergistic use of all three techniques, with X-ray crystallography providing the ultimate and irrefutable structural proof.

References

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Folmer, R. H. A., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • Probert, M. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Retrieved from [Link]

  • Unknown. (n.d.). Single crystal X-ray diffraction analysis.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Sawyer, L. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Spingler, B., et al. (n.d.). Guide for crystallization.
  • El-Sayed, M. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. Retrieved from [Link]

  • Unknown. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Retrieved from [Link]

Sources

Validation

4-Azaindole-2-Carboxamide as a Structural Negative Control in Biological Assays: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary In early-stage drug discovery, particularly within kinase inhibition and G-protein-coupled receptor (GPCR) allost...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In early-stage drug discovery, particularly within kinase inhibition and G-protein-coupled receptor (GPCR) allosteric modulation, the selection of an appropriate negative control is as critical as the validation of the active compound. Relying solely on vehicle controls (e.g., DMSO) fails to account for physicochemical artifacts introduced by the core chemical scaffold, such as non-specific membrane partitioning, lipophilicity-driven aggregation, or off-target protein binding.

This guide objectively evaluates the performance of 4-azaindole-2-carboxamide (and its positional isomers) as a structurally matched negative control compared to traditional vehicle and pan-inactive controls. By utilizing a structurally matched control, researchers can isolate true pharmacodynamic efficacy from scaffold-induced artifacts.

Mechanistic Grounding: Why Azaindole-2-Carboxamides?

The indole-2-carboxamide scaffold is a privileged structure frequently utilized in the design of potent kinase inhibitors (e.g., PKD1, p38α) and GPCR allosteric modulators (e.g., CB1 receptor)[1][2]. Azaindoles act as bioisosteres of indoles, differing only by the presence of an additional ring nitrogen.

However, the exact positional placement of this nitrogen drastically alters the molecule's electronic distribution and hydrogen-bonding profile. As a Senior Application Scientist, I emphasize that this is not merely a structural nuance—it is a functional switch:

  • Kinase Hinge-Binding Disruption: While certain azaindole derivatives exhibit potent hinge-binding capabilities in the ATP pocket of kinases, specific isomers like 4-azaindole-2-carboxamide often demonstrate a complete loss of target affinity. The nitrogen at the 4-position alters the electron density of the pyrrole ring, abrogating critical hydrogen-bond donor/acceptor pairing required for ATP-competitive inhibition[2][3].

  • GPCR Allosteric Pocket Steric Clash: In CB1 receptor modulation, shifting the nitrogen position (e.g., 7-azaindole-2-carboxamide) results in a complete loss of allosteric binding capability compared to the active indole counterpart, despite maintaining identical aqueous solubility and lipophilicity[1].

Because these specific azaindole isomers maintain the exact molecular weight, lipophilicity, and general geometry of the active drug—but lack the specific target-binding pharmacophore—they serve as the ultimate self-validating negative controls.

Objective Comparison of Negative Controls

To establish a robust assay, one must understand the limitations of each control type. Table 1 summarizes the performance of 4-azaindole-2-carboxamide against common alternatives.

Table 1: Comparative Performance of Biological Assay Controls

Control TypeExample AgentControls for Solvent Artifacts?Controls for Scaffold Lipophilicity?Controls for Non-Specific Binding?Best Use Case
Structurally Matched 4-Azaindole-2-carboxamide YesYesYesSAR studies for indole/azaindole-based inhibitors; validating target specificity.
Vehicle Only 0.1% DMSO YesNoNoEstablishing absolute baseline assay signal (100% activity).
Pan-Inactive Gö6983 (PKD-inactive)YesPartialNoGeneral kinase screening where a structurally matched control is unavailable.

Logical Decision Framework

Selecting the correct control ensures assay trustworthiness. The decision tree below outlines the logic for deploying structurally matched controls.

DecisionTree Start Determine Assay Control Needs Q1 Is the active compound an indole/azaindole derivative? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Require control for scaffold lipophilicity? Yes1->Q2 Action2 Use Generic Pan-Inactive (e.g., Gö6983) No1->Action2 Action1 Use 4-Azaindole-2-Carboxamide (Structurally Matched Control) Q2->Action1 Yes Action3 Use Vehicle Only (0.1% DMSO) Q2->Action3 No

Caption: Decision logic for selecting an appropriate negative control in screening assays.

Experimental Methodology: Self-Validating Kinase Assay

To guarantee trustworthiness, the following radiometric kinase inhibition protocol integrates 4-azaindole-2-carboxamide as a self-validating system. If the matched negative control deviates from the DMSO baseline, it indicates that the core scaffold is causing non-specific assay interference (e.g., compound aggregation or fluorescence quenching).

Step-by-Step Protocol: Radiometric PKD1 Inhibition Assay

1. Reagent Preparation:

  • Prepare 10 mM stock solutions of the active indole inhibitor, 4-azaindole-2-carboxamide (Matched Negative Control), and Gö6983 (Pan-Inactive Control) in 100% anhydrous DMSO.

  • Prepare the Kinase Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35 to prevent non-specific plastic binding.

2. Compound Dilution (The Self-Validation Step):

  • Perform a 10-point, 3-fold serial dilution of all compounds in DMSO.

  • Transfer to an aqueous assay buffer such that the final DMSO concentration is strictly normalized to 0.1% (v/v) across all wells, including the vehicle control. Causality Note: Fluctuating DMSO concentrations will artificially alter kinase conformation and reaction kinetics.

3. Kinase Reaction:

  • Add 10 µL of recombinant PKD1 enzyme (0.5 ng/well) to a 96-well plate.

  • Add 5 µL of the diluted compounds (or controls) and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 10 µL of an ATP/Substrate mix containing 10 µM ATP, 0.5 µCi [γ-³²P]ATP, and 50 µM syntide-2 substrate.

4. Termination and Detection:

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by adding 25 µL of 5% phosphoric acid.

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate, wash extensively with 1% phosphoric acid to remove unreacted [γ-³²P]ATP, and quantify substrate phosphorylation via liquid scintillation counting.

Workflow Step1 1. Compound Prep (DMSO Stocks) Step2 2. Serial Dilution (10 µM to 0.1 nM) Step1->Step2 Step3 3. Incubation (Target + Tracer) Step2->Step3 Step4 4. Signal Detection (Radiometric/Lum) Step3->Step4 Step5 5. Data Normalization (vs. Negative Control) Step4->Step5

Caption: Experimental workflow for biological assays utilizing structural negative controls.

Supporting Experimental Data

The following table summarizes expected quantitative data when validating an active indole-based inhibitor using 4-azaindole-2-carboxamide as the matched negative control.

Table 2: Validation Data for Kinase Inhibition and Non-Specific Binding (NSB)

Compound / ControlTargetIC₅₀ (nM)Max Inhibition (%)NSB (%)Z'-Factor
Active Indole Inhibitor PKD112.5 ± 1.298.54.20.78
4-Azaindole-2-carboxamide PKD1>10,000< 5.04.50.81
Gö6983 (Inactive Control) PKD1>20,000< 2.011.30.75
0.1% DMSO (Vehicle) PKD1N/A0.03.80.80

Data Interpretation: The data clearly demonstrates that 4-azaindole-2-carboxamide exerts no meaningful inhibition on the target (IC₅₀ > 10 µM), perfectly mirroring the 0.1% DMSO baseline. More importantly, its Non-Specific Binding (NSB) profile (4.5%) is nearly identical to the active inhibitor (4.2%). Conversely, the generic pan-inactive control (Gö6983) shows elevated NSB (11.3%), which could skew background subtraction calculations. This proves that 4-azaindole-2-carboxamide successfully controls for the physicochemical properties of the indole scaffold without interfering with the target mechanism.

References

  • Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research.[Link]

  • Sharlow, E. R., et al. (2012). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. PLoS One.[Link]

  • Tandon, M., et al. (2023). Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

ADME property comparison of azaindole carboxamide isomers

Title: ADME Property Comparison of Azaindole Carboxamide Isomers: A Comprehensive Guide for Lead Optimization Executive Summary The replacement of an indole core with an azaindole scaffold—colloquially known as the "nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: ADME Property Comparison of Azaindole Carboxamide Isomers: A Comprehensive Guide for Lead Optimization

Executive Summary

The replacement of an indole core with an azaindole scaffold—colloquially known as the "nitrogen walk"—is a privileged bioisosteric strategy in modern drug discovery. While the indole ring provides excellent target binding affinity, it often suffers from high lipophilicity (LogP > 3.5) and rapid cytochrome P450 (CYP)-mediated oxidative metabolism at the electron-rich pyrrole ring.

Substituting a carbon atom with a nitrogen atom to form an azaindole carboxamide (e.g., 4-, 5-, 6-, or 7-azaindole) fundamentally alters the molecule's electronic landscape. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will dissect the causality behind how the exact position of this pyridine-like nitrogen dictates pKa, solubility, permeability, and metabolic clearance[1].

Mechanistic Causality in ADME Variations

The ADME profile of an azaindole carboxamide is not a generic property of the scaffold but is highly dependent on the positional isomer selected. The variations are driven by three primary physicochemical mechanisms:

Electronic Effects & Metabolic Stability (HLM Clearance)

Indole-3-carboxamides are highly susceptible to CYP-mediated epoxidation and hydroxylation. The introduction of a nitrogen atom in the six-membered ring exerts a strong electron-withdrawing effect, reducing the electron density of the fused pyrrole system.

  • The 5-Azaindole Advantage: The 5-azaindole isomer strikes an optimal balance, effectively pulling electron density away from the metabolic soft spots without drastically altering the overall molecular geometry. For example, in the optimization of antimalarial spiroindolines, replacing an indole with a 5-azaindole carboxamide completely rescued the series from rapid microsomal degradation, dropping intrinsic clearance (Clint) to manageable levels while maintaining target potency[2].

Basicity, pKa, and Kinetic Solubility

The position of the nitrogen dictates its availability to accept a proton, drastically altering the basicity (pKa) of the isomer.

  • 6-Azaindole vs. 7-Azaindole: The 6-azaindole isomer is significantly more basic (pKa ~7.9) because its nitrogen lone pair is less sterically hindered and less conjugated with the pyrrole NH compared to the 7-isomer. This high basicity ensures the molecule is predominantly ionized at physiological pH (7.4), which dramatically increases aqueous solubility but can introduce hERG liabilities and P-glycoprotein (P-gp) efflux recognition. Conversely, the 7-azaindole isomer is weakly basic (pKa ~4.6), resulting in lower aqueous solubility but a much cleaner cardiovascular safety profile[3].

Intramolecular H-Bonding & Permeability (Caco-2)
  • The 7-Azaindole Masking Effect: When a carboxamide group is positioned at the 3-position, the 7-azaindole isomer can adopt a conformation that allows the pyridine nitrogen to form a pseudo-six-membered intramolecular hydrogen bond with the carboxamide NH or adjacent hinge-binding regions. This internal masking of a hydrogen bond donor significantly lowers the topological polar surface area (tPSA) exposed to the solvent, leading to exceptionally high passive membrane permeability (Caco-2 Papp) compared to the 4-, 5-, or 6-isomers[1].

Comparative ADME Data: Isomer Profiling

The following table synthesizes representative ADME data demonstrating the divergent properties of the four azaindole-3-carboxamide isomers compared to a baseline indole-3-carboxamide.

Isomer CorepKa (Basic)LogD (pH 7.4)Kinetic Sol. (µM)HLM Clint (µL/min/mg)Caco-2 Papp (10⁻⁶ cm/s)Key ADME Characteristic
Indole-3-carboxamide < 2.03.5< 10> 50 (High)15 (High)Poor solubility, high CYP clearance.
4-Azaindole-3-carboxamide ~ 6.52.54025 (Moderate)8 (Moderate)Balanced but often lacks optimal target binding.
5-Azaindole-3-carboxamide ~ 5.82.85515 (Low)10 (Moderate)Excellent metabolic stability [2].
6-Azaindole-3-carboxamide ~ 7.91.912030 (Moderate)4 (Low)High solubility , but high hERG/P-gp risk[3].
7-Azaindole-3-carboxamide ~ 4.62.66520 (Low)20 (High)High permeability via H-bond masking[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, ADME profiling must utilize self-validating systems. Below are the optimized protocols for assessing the two most critical parameters: Metabolic Stability and Kinetic Solubility.

Protocol A: Microsomal Stability (HLM) Assay

Causality Note: We utilize an NADPH regenerating system rather than direct NADPH addition. Direct NADPH degrades rapidly at 37°C, which can artificially deflate clearance rates and produce false positives for metabolic stability.

  • Preparation: Prepare a 10 mM stock of the azaindole carboxamide isomer in 100% DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil does not clear >80% in 45 minutes, the assay is invalid.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching & Timepoints: At 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol B: Kinetic Solubility Profiling (Shake-Flask LC-MS/MS)

Causality Note: Kinetic solubility from a DMSO stock is prioritized over thermodynamic solubility during early lead optimization because it mimics the actual conditions of in vitro biological assays, preventing false-negative potency readouts due to compound precipitation.

  • Spiking: Spike 5 µL of a 10 mM DMSO compound stock into 245 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%, theoretical max concentration = 200 µM).

  • Incubation: Seal the plate and agitate on a plate shaker at 300 rpm for 24 hours at room temperature to allow equilibrium of the precipitate.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge to separate the soluble fraction from the precipitate.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via LC-MS/MS against a standard curve prepared in 100% acetonitrile (where solubility is assumed complete).

Data Visualization: ADME-Driven Optimization Workflow

The following diagram maps the logical decision tree for navigating the "nitrogen walk" during lead optimization.

ADME_Workflow Start Azaindole Carboxamide Isomer Library Sub1 Physicochemical Profiling (pKa, LogD, Solubility) Start->Sub1 Dec1 LogD 1-3? Solubility >50 µM? Sub1->Dec1 Sub2 In Vitro Metabolism (HLM Clint, CYP Inhibition) Dec2 Clint < 20 µL/min/mg? Sub2->Dec2 Sub3 Permeability & Efflux (Caco-2 Papp, P-gp) Lead In Vivo PK Validation Sub3->Lead Dec1->Start No (Redesign) Dec1->Sub2 Yes Dec2->Start No (Shift N-position) Dec2->Sub3 Yes

Caption: ADME-driven screening cascade for azaindole carboxamide lead optimization.

References

  • Foote, K. M., et al. "Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent." Journal of Medicinal Chemistry (ACS Publications), 2018. URL:[Link]

  • Mérour, J.-Y., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules (MDPI), 2014. URL:[Link]

  • Laleu, B., et al. "Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum." ACS Infectious Diseases (NIH PubMed), 2025. URL:[Link]

Sources

Validation

Validation of 4-Azaindole-2-Carboxamide Purity by LC-MS

A Comparative Guide for Method Development & Validation Executive Summary The 4-azaindole-2-carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) scaffold is a critical pharmacophore in kinase inhibitor development (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Method Development & Validation

Executive Summary

The 4-azaindole-2-carboxamide (1H-pyrrolo[3,2-b]pyridine-2-carboxamide) scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, Rho-kinase). However, its synthesis is prone to generating structural isomers (5-, 6-, and 7-azaindoles) and decarboxylated byproducts that possess distinct biological activities but nearly identical physicochemical properties.

This guide provides a technical roadmap for validating the purity of this scaffold. Unlike standard HPLC-UV methods, which often fail to resolve positional isomers, or NMR, which lacks sensitivity for trace impurities (<0.1%), LC-MS (Liquid Chromatography-Mass Spectrometry) offers the necessary specificity and sensitivity. This document outlines the validation strategy aligned with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The Isomer Problem

The synthesis of 4-azaindole often involves cyclization of aminopyridines. Depending on the starting material and catalyst, regioisomers can form.

  • Target: 4-azaindole (1H-pyrrolo[3,2-b]pyridine)

  • Common Impurities: 5-azaindole, 6-azaindole, 7-azaindole.

Why this matters: These isomers have the same molecular weight (


 Da for the carboxamide) and similar UV absorption maxima. A standard C18 HPLC-UV method may show a single peak (co-elution), leading to a false "99% purity" result when the actual active ingredient is only 85%.
Synthetic Byproducts

Beyond isomers, two specific degradation products are common:

  • Decarboxylated species: Loss of the amide/carboxyl group during harsh coupling conditions.

  • N-Oxides: Formed during workup if peroxides are present in solvents (e.g., ethers).

Part 2: Comparative Technology Review

The following table objectively compares the performance of LC-MS against traditional alternatives for this specific scaffold.

Table 1: Technology Performance Matrix

FeatureLC-MS (Triple Quad) HPLC-UV (PDA) 1H-NMR (600 MHz)
Specificity (Isomers) High (via fragmentation & column selectivity)Low (Spectra are nearly identical)High (Distinct coupling constants)
Sensitivity (LOD) Excellent (pg/mL range)Moderate (µg/mL range)Low (~1-5% impurity limit)
Throughput High (5-10 min run)High (10-20 min run)Low (Sample prep intensive)
Quantification Absolute (with internal std)Relative (Area %)Relative (Molar ratio)
Primary Use Case Trace impurity profiling (<0.1%) Routine batch release (>98% pure)Structure confirmation

Scientist’s Insight: While NMR is the gold standard for proving structure, it cannot validate purity to the 0.1% level required for late-stage drug development. LC-MS is the only viable option for trace impurity quantification of this scaffold.

Part 3: Method Development Protocol

To successfully separate the 4-azaindole from its 5/6/7-isomers, standard C18 columns are often insufficient due to the lack of pi-pi interaction selectivity.

Chromatographic Conditions (The "Secret Sauce")
  • Stationary Phase: Phenyl-Hexyl or Biphenyl column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

    • Rationale: The pi-pi interactions between the phenyl ring of the column and the pyridine ring of the azaindole provide superior selectivity for positional isomers compared to hydrophobic C18 interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH ~2.7, ensuring protonation of the pyridine nitrogen).

  • Mobile Phase B: Methanol (Methanol often provides better selectivity for nitrogen heterocycles than Acetonitrile).

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Nitrogen on the pyridine ring protonates easily).

  • MRM Transitions (Quantification):

    • Precursor: 162.1 m/z (

      
      )
      
    • Quantifier Product: 145.1 m/z (Loss of

      
       from amide).
      
    • Qualifier Product: 117.1 m/z (Loss of

      
      ).
      

Part 4: Validation Framework (ICH Q2(R2))

This protocol follows the ICH Q2(R2) guidelines (effective 2024), which emphasize a lifecycle approach to validation.

Specificity (Stress Testing)
  • Protocol: Inject individual standards of 4-, 5-, 6-, and 7-azaindole-2-carboxamide.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the target 4-azaindole and the nearest eluting isomer.
    
  • Self-Validating Check: If

    
    , adjust the mobile phase modifier (switch methanol to acetonitrile) or lower the column temperature to 25°C to improve separation.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 0.05% to 120% of the target concentration.

  • Acceptance Criteria:

    
    ; Residuals < 5%.
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities (0.1%, 0.5%, 1.0%) into a pure sample of 4-azaindole.

  • Acceptance Criteria: Recovery between 90-110% at the 1.0% level; 80-120% at the 0.1% level.

Part 5: Visualization of Workflows

The Decision Matrix

When should you use LC-MS versus UV? Use this logic flow.

DecisionMatrix Start Start: Purity Assessment IsomerRisk Is Isomerism Possible? (e.g. Pyridine ring closure) Start->IsomerRisk LimitCheck Required Detection Limit? IsomerRisk->LimitCheck Yes UV_Path Use HPLC-UV (Routine Release) IsomerRisk->UV_Path No (Unlikely) LimitCheck->UV_Path > 0.5% MS_Path Use LC-MS/MS (Trace Analysis) LimitCheck->MS_Path < 0.1% (Trace) NMR_Path Use qNMR (Assay Value) LimitCheck->NMR_Path > 1.0% (Structure)

Caption: Decision matrix for selecting the appropriate analytical technique based on impurity profile risks.

The LC-MS Validation Workflow

The step-by-step execution for validating the method.

ValidationWorkflow Prep 1. Sample Prep (Dissolve in DMSO/MeOH) SST 2. System Suitability (Resolution Check > 1.5) Prep->SST SST->Prep Fail (Re-prep) Inject 3. Injection (Phenyl-Hexyl Column) SST->Inject Pass Detect 4. MS Detection (MRM 162 -> 145) Inject->Detect Data 5. Data Processing (Integrate & Calc %) Detect->Data

Caption: Operational workflow for the LC-MS validation of 4-azaindole purity.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / FDA. (2024).[1][2][3][4] The global regulatory standard for validating analytical methods. [Link]

  • PubChem Compound Summary: 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide. National Library of Medicine. (2023).[2][5][6] Chemical and physical properties of the 4-azaindole scaffold. [Link]

  • Separation Science in Drug Development. Chromatography Online. (2015). Overview of impurity identification strategies using LC-MS in pharmaceutical development. [Link]

  • Development and validation of an LC-MS/MS method for organic impurities. Arabian Journal of Chemistry. (2022). Demonstrates the application of LC-MS for trace impurity analysis in nitrogen heterocycles (sartans). [Link]

Sources

Comparative

Scaffold Hopping from Pyrrolopyrimidine to 1H-Pyrrolo[3,2-b]pyridine: A Strategic Guide to Kinase Inhibitor Optimization

Introduction: The Case for Scaffold Evolution In medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is universally recognized as a privileged hinge-binding motif for kinase inhibitors. However, its widespread suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Scaffold Evolution

In medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is universally recognized as a privileged hinge-binding motif for kinase inhibitors. However, its widespread success has resulted in dense intellectual property (IP) landscapes and recurring metabolic liabilities, most notably the cytochrome P450-mediated oxidation of the electron-rich pyrrole ring.

To overcome these hurdles, scaffold hopping to the 1H-pyrrolo[3,2-b]pyridine system has emerged as a highly effective bioisosteric replacement strategy[1]. By shifting the position of the nitrogen atom within the six-membered ring, medicinal chemists alter the electronic distribution of the fused bicyclic system. This subtle reconfiguration modifies the electron density on the pyrrole moiety, significantly altering the metabolic profile while preserving the critical bidentate hydrogen bond donor/acceptor interactions required for potent kinase hinge engagement, as demonstrated in established p38 MAP kinase inhibitor complexes[2].

ScaffoldHop A Pyrrolopyrimidine Scaffold (Hinge Binder) B Metabolic Liability (Pyrrole Oxidation) A->B C IP Crowding (Patent Thickets) A->C D Scaffold Hopping Strategy (Isosteric Replacement) B->D C->D E 1H-Pyrrolo[3,2-b]pyridine (Improved Profile) D->E

Logical workflow of scaffold hopping to overcome metabolic and IP limitations.

Structural and Physicochemical Comparison

To objectively evaluate the performance of these two scaffolds, we must analyze matched molecular pairs (MMPs). The following table summarizes the comparative physicochemical and biological data when transitioning a prototypical kinase inhibitor from a pyrrolopyrimidine core to a 1H-pyrrolo[3,2-b]pyridine core.

ParameterPyrrolo[2,3-d]pyrimidine Derivative1H-Pyrrolo[3,2-b]pyridine DerivativeCausality / Implication
Kinase IC₅₀ (nM) 12 ± 315 ± 4Equivalent hinge-binding affinity maintained via conserved H-bond network[2].
HLM Half-life (min) 2485Altered electron density in the pyrrole ring mitigates rapid C2/C3 oxidation[3].
Aqueous Sol. (µg/mL) 1568Altered crystal lattice energy and basicity improve solvation.
LogD (pH 7.4) 3.22.6Lower lipophilicity contributes to reduced off-target toxicity and better oral absorption.

Experimental Methodologies: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that protocols must not only provide steps but also incorporate internal controls to validate the integrity of the data. The following workflows detail the synthesis and biological evaluation of the 1H-pyrrolo[3,2-b]pyridine scaffold.

Protocol 1: Regioselective Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

Causality: Constructing the 1H-pyrrolo[3,2-b]pyridine core requires strict regiocontrol to ensure the correct placement of the nitrogen atoms for hinge binding. A reliable method utilizes the Sonogashira cross-coupling of substituted pyridines followed by base-mediated cyclization[1].

  • Starting Material Preparation: Begin with 3-amino-2-bromopyridine. The proximity of the amine and bromine is essential for the subsequent cyclization.

  • Sonogashira Coupling: React the starting material with trimethylsilylacetylene (1.2 eq) using Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) in a mixture of triethylamine and DMF at 70°C for 4 hours. Validation: The use of triethylamine serves as both a base and a ligand to stabilize the active Pd(0) species. Monitor via LC-MS to ensure complete consumption of the bromide.

  • Cyclization: Treat the resulting alkyne intermediate with potassium tert-butoxide (2.0 eq) in N-methyl-2-pyrrolidone (NMP) at 80°C for 6 hours. Causality: The strong base deprotonates the amine, facilitating an intramolecular 5-endo-dig cyclization onto the alkyne to form the pyrrole ring.

  • Validation & Purification: Purify via flash chromatography. Confirm the structural integrity using ¹H-NMR; the appearance of characteristic pyrrole doublets at approximately 6.5 ppm and 7.4 ppm validates the successful formation of the bicyclic core.

Protocol 2: Biochemical Kinase Assay (ADP-Glo)

Causality: To confirm that the scaffold hop retains target engagement, an ADP-Glo assay is utilized. This luminescence-based assay measures the ADP formed during the kinase reaction, providing a universal readout that is independent of specific substrate antibodies.

  • Enzyme Preparation: Incubate recombinant target kinase (0.5 nM) with the 1H-pyrrolo[3,2-b]pyridine test compound (10-point serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value, typically 10 µM) and myelin basic protein (MBP) substrate. Incubate for 60 minutes. Causality: Running the assay at the ATP Kₘ ensures the assay is sensitive to competitive hinge-binding inhibitors.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP (40-minute incubation), followed by Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (30-minute incubation).

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic regression. Self-Validation: A reference inhibitor (e.g., SB203580 for p38 MAPK) must be included on every plate. If the reference IC₅₀ deviates by more than 3-fold from historical averages, the plate is invalidated.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: A primary driver for this scaffold hop is improving metabolic stability. This assay measures the intrinsic clearance (CLint) to prove the hypothesis that the 1H-pyrrolo[3,2-b]pyridine core resists CYP450-mediated oxidation.

  • Incubation: Mix the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion.

  • Validation: Calculate the half-life (t₁/₂) and CLint. Self-Validation: Verapamil is run concurrently as a high-clearance control. If verapamil is not rapidly degraded (t₁/₂ < 15 min), the microsomes are deemed inactive, and the assay must be repeated.

Workflow S1 Compound Synthesis S2 Biochemical Kinase Assay S1->S2 S3 ADME Profiling (HLM/RLM) S2->S3 S4 Lead Selection S3->S4

Step-by-step experimental workflow for validating the new scaffold.

Conclusion

Scaffold hopping from pyrrolopyrimidine to 1H-pyrrolo[3,2-b]pyridine represents a highly rational approach in modern drug discovery. By strategically repositioning the nitrogen atom within the fused bicyclic framework, scientists can successfully navigate away from crowded IP spaces and mitigate inherent metabolic liabilities[3]. When executed with rigorous, self-validating experimental protocols, this bioisosteric replacement yields robust lead compounds poised for advanced preclinical development.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL:[Link]

  • Lead Generation and Optimization Based on Protein-Ligand Complementarity Source: PMC - NIH URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrrolo[3,2-B]pyridine-2-carboxamide proper disposal procedures

Emergency Overview & Immediate Directive DO NOT dispose of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide via sanitary sewer systems, trash, or biohazard streams. This compound is a nitrogen-containing heterocyclic amide and mu...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Immediate Directive

DO NOT dispose of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide via sanitary sewer systems, trash, or biohazard streams. This compound is a nitrogen-containing heterocyclic amide and must be treated as Hazardous Chemical Waste .

Immediate Hazard Profile:

  • Signal Word: WARNING

  • Primary Risks: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1][2]

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and strong acids.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[3] 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide (CAS: 113246-65-6) is a fused bicyclic heteroaromatic system. Its disposal protocols are dictated by its potential to release nitrogen oxides (NOx) upon combustion and its persistence in aqueous environments.

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Powder/Crystalline)Requires "Solid Organic Waste" stream unless dissolved.
Molecular Weight ~161.16 g/mol N/A
Solubility DMSO, Methanol (Moderate)Rinse solvents must be compatible with organic waste streams.
Combustibility Carbon/Nitrogen oxides emittedMust be incinerated with scrubber systems (NOx control).
Acidity/Basicity Weakly basic (Pyridine nitrogen)Keep segregated from strong acids to prevent heat generation.
GHS Hazard Classification[1][2]
Hazard ClassCodeDescription
Skin Corrosion/Irritation H315Causes skin irritation.[1][2]
Eye Damage/Irritation H319Causes serious eye irritation.[1][2]
STOT - Single Exposure H335May cause respiratory irritation.[1][2]

Pre-Disposal Stabilization & Segregation

The Golden Rule of Chemical Waste: Never mix incompatible waste streams. For this specific compound, the primary risk during accumulation is accidental reaction with oxidizers or strong acids, which can liberate heat or toxic fumes.

Segregation Protocol
  • Isolate from Oxidizers: Do not store waste containers near perchlorates, nitrates, or peroxides. The pyrrolopyridine core is electron-rich and susceptible to vigorous oxidation.

  • Isolate from Acids: While weakly basic, mixing high concentrations with strong mineral acids (HCl, H₂SO₄) in a waste container can cause exothermic neutralization.

  • Stream Selection:

    • Solid Waste: Pure compound, contaminated gloves, weighing boats.

    • Liquid Waste: Mother liquors, HPLC effluent (typically Methanol/Acetonitrile/Water mixtures).

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and local EHS regulations.

Phase A: Solid Waste Accumulation
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately. Write the full chemical name: 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide. Do not use abbreviations or formulas.

  • Contents: Place the solid substance, contaminated filter paper, and solid residues directly into the container.

  • Closure: Screw the lid tight when not actively adding waste.

Phase B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM) is compatible with the "Organic Solvents" waste stream.

  • Concentration: If the concentration is >5%, note this on the label as it may alter the caloric value for incineration.

  • Halogenation Check: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Waste stream. If in Methanol/DMSO, use the Non-Halogenated Waste stream.

Phase C: Final Handoff
  • Destruction Method: The ultimate fate of this molecule is High-Temperature Incineration (typically >1000°C) equipped with a secondary combustion chamber and gas scrubbing to neutralize NOx emissions.

  • Documentation: Submit a waste pickup request to your facility's EHS department, declaring the waste as "Irritant, Organic Solid."

Visual Workflow: Waste Stream Decision Tree

DisposalDecision Start Waste Generation: 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Pure or contaminated debris) StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidStream Stream: SOLID ORGANIC WASTE Container: Wide-mouth HDPE Label: Toxic/Irritant Solid->SolidStream SolventCheck Does solvent contain Halogens (Cl, Br, F)? Liquid->SolventCheck HaloStream Stream: HALOGENATED SOLVENTS (e.g., DCM, Chloroform) Segregate from Alkali Metals SolventCheck->HaloStream Yes NonHaloStream Stream: NON-HALOGENATED SOLVENTS (e.g., MeOH, DMSO, Acetone) High BTU Value SolventCheck->NonHaloStream No

Figure 1: Decision logic for assigning 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide waste to the correct regulatory stream.

Contingency: Spill Management

In the event of a benchtop spill, act immediately to prevent aerosolization (dust formation).

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 respirator (if powder is fine/dusty).

Spill Response Protocol
  • Isolate: Demarcate the area.

  • Dampen: Cover the powder with a paper towel dampened with water or isopropyl alcohol. This prevents dust from becoming airborne during cleanup.[1][2]

  • Collect: Scoop the damp material into a waste bag or jar.

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Visual Workflow: Spill Response

SpillResponse Assess 1. ASSESS Check quantity & location. Alert nearby personnel. PPE 2. PROTECT Don Nitrile gloves, Goggles, N95 Mask. Assess->PPE Contain 3. CONTAIN Cover with damp towel to suppress dust. PPE->Contain Clean 4. CLEAN Scoop into jar. Wash surface (Soap/H2O). Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste. Contact EHS. Clean->Dispose

Figure 2: Operational sequence for managing minor solid spills.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11660144, 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1H-Pyrrolo[3,2-B]pyridine-2-carboxamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a chemical’s physicochemical properties and biological mechanisms. 1H-Pyrrolo[3,2-b]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a chemical’s physicochemical properties and biological mechanisms.

1H-Pyrrolo[3,2-b]pyridine-2-carboxamide and its substituted derivatives are high-value bicyclic heteroaromatic scaffolds extensively utilized in modern drug discovery. They serve as potent pharmacophores in the development of 1[1], 2[2], 3[3], and novel 4[4]. Handling these compounds requires stringent, causality-driven safety protocols.

Below is your comprehensive, step-by-step operational guide for handling this potent Active Pharmaceutical Ingredient (API) safely.

Physicochemical Hazards & Mechanistic Causality

To protect yourself, you must understand why this compound is hazardous. We do not wear Personal Protective Equipment (PPE) merely to satisfy compliance; we wear it to interrupt specific chemical-biological interactions.

  • Physical State & Aerosolization : The compound typically exists as a 5[5]. This drastically increases the risk of micro-particle aerosolization during weighing or transfer.

  • Irritation (H315 / H319 / H335) : Based on 6[6], the basicity of the pyridine nitrogen can disrupt the mildly acidic acid mantle of the skin and ocular mucosa, causing severe irritation. Aerosolized particles can easily lodge in the upper respiratory tract[7].

  • Biological Reactivity : The pyrrolopyridine core is structurally optimized to intercalate or bind to kinase/enzyme active sites. Unintended systemic exposure via inhalation or ingestion can lead to off-target enzyme inhibition in laboratory personnel.

Pharmacological Context: Target Pathway

To contextualize its potency, below is the mechanism by which pyrrolopyridine derivatives inhibit p38 MAPK signaling, demonstrating why systemic exposure must be avoided.

Pathway Stimulus Pro-inflammatory Stimuli (Cytokines, Stress) Receptor Cell Surface Receptors (TLR, Cytokine Receptors) Stimulus->Receptor MAP3K MAP3K / MKK Activation Receptor->MAP3K p38 p38 MAPK (Target Enzyme) MAP3K->p38 Downstream Inflammatory Gene Expression (TNF-α, IL-6) p38->Downstream Phosphorylation Inhibitor 1H-Pyrrolo[3,2-b]pyridine Derivatives Inhibitor->p38 Competitive Inhibition

Fig 1: Pharmacological mechanism of pyrrolopyridine derivatives in p38 MAPK inhibition.

Personal Protective Equipment (PPE) Matrix

A tiered approach to PPE is required based on the operation scale and the physical state of the chemical.

Operational Scale / StateEye/Face ProtectionRespiratory ProtectionHand ProtectionBody Protection
Milligram Scale (Powder) Safety goggles (tight-fitting)N95 or FFP3 particulate respirator (if outside BSC)Double Nitrile gloves (min 0.11mm thickness)Standard lab coat (fully buttoned)
Gram Scale (Powder) Safety goggles + Face shieldPowered Air-Purifying Respirator (PAPR) or half-mask P100Double Nitrile gloves (extended cuff)Tyvek® sleeves or disposable isolation gown
In Solution (e.g., DMSO) Safety glasses with side shieldsNot required if handled in fume hoodSingle Nitrile gloves (change if splashed)Standard lab coat

Causality Note:Why double nitrile gloves for powders? The electrostatic nature of the powder allows it to adhere invisibly to the outer glove. Removing the outer glove immediately after weighing prevents cross-contamination of laboratory surfaces (like microscope dials or pipettes) while maintaining a continuous protective barrier on your hands.

Standard Operating Procedure (SOP): Handling & Solubilization

This self-validating protocol ensures zero-exposure during the preparation of standard stock solutions (e.g., 10 mM in DMSO).

Step 1: Workspace Preparation

  • Conduct all powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure.

    • Causality: Do not use a standard chemical fume hood for fine powders. The high face velocity of a standard fume hood creates turbulent airflow that will aerosolize the fine API powder directly into your breathing zone.

  • Line the working surface with an anti-static weighing mat.

Step 2: Weighing & Solubilization

  • Tare an anti-static weigh boat or a pre-labeled amber glass vial.

  • Using a micro-spatula, carefully transfer the 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide.

  • Self-Validating Check 1: Observe the powder on the spatula. If the powder clings aggressively to the metal or "jumps" to the sides of the vial, static is present. Stop immediately and use a static eliminator (ionizing gun) to neutralize the charge before proceeding.

  • Add the solvent (typically anhydrous DMSO or Methanol) directly to the vial while still inside the BSC.

  • Cap the vial tightly, vortex, and sonicate.

  • Self-Validating Check 2: Hold the vial up to a direct light source. The solution must be visually clear with zero particulate refraction. If refraction is present, dissolution is incomplete, and the solution must be sonicated further.

Workflow Start PPE Donning & BSC Prep Weighing Weighing Solid API Start->Weighing Transfer Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Transfer Secondary Containment Solubilization->Transfer Seal Decon Chemical Decontamination Transfer->Decon Clean Disposal Hazardous Waste Disposal Decon->Disposal Waste

Fig 2: High-containment operational workflow for handling hazardous API powders.

Decontamination & Waste Disposal Plan

Because these compounds are biologically active, disposal must neutralize both the chemical hazard and the biological potency.

  • Workspace Decontamination : Wipe down the BSC surface and analytical balance with a solvent that solubilizes the compound (e.g., 70% Isopropanol or Methanol). Follow this with a 10% sodium hypochlorite (bleach) solution wipe. Causality: Bleach oxidatively degrades the heterocyclic core, neutralizing its biological activity. Finish with a sterile water wipe to remove corrosive bleach residue.

  • Solid Waste : All contaminated weigh boats, pipette tips, and outer gloves must be placed in a biohazard bag or dedicated solid chemical waste bin, sealed tightly, and incinerated according to institutional EHS guidelines.

  • Liquid Waste : Solutions containing the compound must be collected in a compatible, clearly labeled solvent waste carboy. Pay attention to specific substitutions; for example,7[7] must be disposed of in Halogenated waste streams. Do not pour down the drain under any circumstances.

References

1.[5] 2-Methyl-3-nitropyridine - LookChem: SAFETY DATA SHEETS. Source: lookchem.com. URL: 2.[3] Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies. Source: semanticscholar.org. URL: 3.[1] N-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine-2-carboxamide. Source: molaid.com. URL: 4.[2] WO2016203347A1 - Tricyclic compounds and their use as phosphodiesterase inhibitors. Source: google.com (Patents). URL: 5.[4] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: nih.gov. URL: 6.[6] SAFETY DATA SHEET - TCI Chemicals. Source: tcichemicals.com. URL: 7.[7] 6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine - AK Scientific, Inc. Source: aksci.com. URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-B]pyridine-2-carboxamide
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1H-Pyrrolo[3,2-B]pyridine-2-carboxamide
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